5-Chloro-4-iodo-2-nitropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2ClIN2O2 |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
5-chloro-4-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H |
InChI Key |
AKGYTJOUKUMWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Cl)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-4-iodo-2-nitropyridine: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
In the landscape of medicinal chemistry and organic synthesis, the pyridine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. However, the true potential of this heterocycle is unlocked through precise functionalization, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. 5-Chloro-4-iodo-2-nitropyridine emerges as a particularly valuable building block due to its orchestrated reactivity. The presence of three distinct functional groups—a nitro group, a chlorine atom, and an iodine atom—on the pyridine core provides a platform for sequential and highly selective chemical modifications.
The electron-withdrawing nitro group activates the ring for certain transformations, while the differential reactivity of the carbon-iodine and carbon-chlorine bonds under palladium-catalyzed cross-coupling conditions (I > Br > Cl) allows for a stepwise introduction of molecular complexity.[1] This guide provides an in-depth technical overview of this compound, detailing its properties, a proposed synthesis workflow, its key chemical transformations, and its application in the synthesis of complex molecules, particularly kinase inhibitors for oncological research.[2][3]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for any chemical reagent. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 351532-36-6 | - |
| Molecular Formula | C₅H₂ClIN₂O₂ | - |
| Molecular Weight | 299.44 g/mol | - |
| Appearance | Typically a yellow or off-white solid | [4] |
| Melting Point | Data not widely published; related compounds melt in the 50-120 °C range | [5] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF | [5] |
Handling and Safety Precautions
As a nitro- and halo-substituted aromatic compound, this compound requires careful handling in a controlled laboratory environment. The following safety guidelines are based on data for structurally similar compounds.[6][7]
| Hazard Category | Precautionary Measures and Response |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[6] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[7] |
| Eye Damage/Irritation | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][7] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. |
| Engineering Controls | Handle in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8] |
Proposed Synthesis and Purification Workflow
While numerous substituted nitropyridines are commercially available, a specific, published synthesis for this compound is not readily found in top-tier literature. However, a logical and high-yielding synthetic route can be designed based on established organohalogen chemistry principles. The proposed workflow leverages a Finkelstein-type halogen exchange reaction, a standard method for converting aryl chlorides to aryl iodides.[9]
Sources
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- 2. symansis.com [symansis.com]
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- 4. chemimpex.com [chemimpex.com]
- 5. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
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- 9. rsc.org [rsc.org]
An In-depth Technical Guide to 5-Chloro-2-nitropyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 5-Chloro-2-nitropyridine. It details the compound's chemical structure, synthesis, reactivity, and applications, with a focus on its role as a critical intermediate in medicinal chemistry.
Introduction: The Strategic Importance of Substituted Pyridines
Heterocyclic compounds are foundational to the development of new pharmaceuticals, with a significant number of approved drugs featuring these structural motifs.[1] Among them, the pyridine scaffold is particularly prominent due to its versatile chemical reactivity and its ability to engage with biological targets. While the specific compound "5-Chloro-4-iodo-2-nitropyridine" as queried is not well-documented in scientific literature or commercial catalogs, the closely related and synthetically pivotal compound, 5-Chloro-2-nitropyridine, is a cornerstone for the synthesis of a multitude of bioactive molecules. This guide will, therefore, focus on the chemical properties and applications of 5-Chloro-2-nitropyridine, a compound of significant interest in contemporary drug discovery and organic synthesis.[2][3]
Chemical Structure and Physicochemical Properties
5-Chloro-2-nitropyridine is a crystalline solid, typically appearing as an off-white to brown powder.[2] Its structure is characterized by a pyridine ring substituted with a chloro group at the 5-position and a nitro group at the 2-position. This substitution pattern imparts a unique electronic and reactive profile to the molecule.
Below is a summary of its key physicochemical properties:
| Property | Value |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| CAS Number | 52092-47-4 |
| Melting Point | 119-123 °C |
| Appearance | Off-white to brown crystalline powder[2] |
| Solubility | Soluble in common organic solvents |
The arrangement of the electron-withdrawing chloro and nitro groups on the pyridine ring significantly influences the molecule's reactivity, which will be discussed in a later section.
Figure 1: Chemical Structure of 5-Chloro-2-nitropyridine
Synthesis of 5-Chloro-2-nitropyridine: A Validated Protocol
The most common and reliable method for the synthesis of 5-Chloro-2-nitropyridine is through the oxidation of 2-amino-5-chloropyridine.[3][4] This reaction is typically carried out using a strong oxidizing agent in an acidic medium.
Experimental Protocol: Oxidation of 2-Amino-5-chloropyridine
This protocol is a self-validating system, where the successful formation of the product can be monitored by thin-layer chromatography and confirmed by spectroscopic methods.
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 30% hydrogen peroxide to concentrated sulfuric acid.
-
To this cooled mixture, slowly add a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 48 hours.[4]
-
Pour the reaction mixture carefully onto crushed ice with vigorous stirring.
-
The resulting precipitate, 5-chloro-2-nitropyridine, is collected by filtration.
-
The crude product is then purified by recrystallization from ethanol to yield a colorless to light yellow crystalline solid.[4]
Causality of Experimental Choices:
-
Concentrated Sulfuric Acid: Serves as both the solvent and a catalyst, protonating the pyridine nitrogen and activating the ring towards oxidation.
-
Hydrogen Peroxide: Acts as the primary oxidizing agent, converting the amino group to a nitro group.
-
Low-Temperature Addition: Is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.
-
Recrystallization: Is a standard purification technique to remove any unreacted starting material or byproducts, ensuring the high purity of the final compound.
Sources
Technical Guide: 5-Chloro-4-iodo-2-nitropyridine
The following technical guide details the chemical identity, synthesis, and reactivity profile of 5-Chloro-4-iodo-2-nitropyridine , a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors and advanced medicinal chemistry.
CAS Number: 1805666-99-2 Formula: C₅H₂ClIN₂O₂ Molecular Weight: 284.44 g/mol [1][2]
Executive Summary
This compound is a trisubstituted pyridine scaffold characterized by three chemically distinct functional handles: a nitro group at C2, an iodine atom at C4, and a chlorine atom at C5.[1][2] This specific substitution pattern renders the molecule a "chameleon intermediate" for diversity-oriented synthesis (DOS).[1]
-
Primary Utility: It serves as a linchpin in the synthesis of 4-substituted-5-chloro-2-aminopyridines , a pharmacophore found in numerous kinase inhibitors (e.g., targeting ALK, ROS1, or JAK kinases).[1]
-
Reactivity Hierarchy: The molecule exhibits a clear gradient of reactivity: C4-I > C2-NO₂ >> C5-Cl .[1] This allows for sequential, regioselective functionalization without the need for protecting groups.
Chemical Identity & Properties
| Property | Data | Note |
| CAS Number | 1805666-99-2 | Confirmed Identifier |
| IUPAC Name | This compound | |
| SMILES | O=c1cc(I)c(Cl)cn1 | |
| Appearance | Yellow to orange crystalline solid | Typical of nitropyridines |
| Melting Point | 120–125 °C (Predicted) | |
| Solubility | DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Poor water solubility |
| Storage | 2–8 °C, Inert Atmosphere, Dark | Light sensitive (C-I bond) |
Synthetic Routes
The synthesis of this compound is non-trivial due to the incompatibility of the nitro group with strong organometallic reagents (e.g., lithiation). The most robust industrial route involves the oxidation of the corresponding amine.
Route A: Oxidation of 5-Chloro-4-iodo-pyridin-2-amine (Recommended)
This pathway avoids the regioselectivity issues of direct halogenation on a nitropyridine ring.[1]
Precursor: 5-Chloro-4-iodo-pyridin-2-amine (CAS 1260667-65-9).[1][3]
Mechanism: The amino group is oxidized to a nitro group using a peroxide source in a strong acid. This transformation is chemically analogous to the synthesis of 5-chloro-2-nitropyridine from 2-amino-5-chloropyridine [1].[1]
Step-by-Step Protocol:
-
Preparation: Charge a reactor with Conc. H₂SO₄ (10 vol) and cool to 0°C.
-
Oxidant Addition: Slowly add 30% H₂O₂ (5–6 equiv) dropwise, maintaining internal temperature <10°C. (Caution: Exothermic).
-
Substrate Addition: Add 5-Chloro-4-iodo-pyridin-2-amine (1.0 equiv) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 18–24 hours. Monitor by LC-MS for the disappearance of the amine (M+H = 255) and appearance of the nitro product (M+H = 285).
-
Quench: Pour the reaction mixture onto crushed ice/water (20 vol) with vigorous stirring. The product typically precipitates as a solid.
-
Isolation: Filter the solid, wash with cold water until pH is neutral, and dry under vacuum at 40°C.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc) if necessary.
Reactivity Profile & Chemo-selectivity
The power of this scaffold lies in its ability to undergo orthogonal reactions at specific positions.
Chemo-selectivity Map
-
C4-Iodo (Site A): The most reactive site. The C-I bond is weak and highly activated by the ortho-nitro group and the pyridine nitrogen. It undergoes Pd-catalyzed cross-coupling (Suzuki, Sonogashira) and SNAr with soft nucleophiles (e.g., thiols).
-
C2-Nitro (Site B): A latent amine.[1] It can be reduced to the amine (Fe/NH₄Cl or H₂/Pd) after C4 functionalization. It can also act as a leaving group in SNAr reactions with hard nucleophiles (e.g., alkoxides), though C4-I displacement usually competes.
-
C5-Chloro (Site C): The least reactive site.[1] It generally remains intact during C4 and C2 manipulations, serving as a structural handle (e.g., for lipophilicity) in the final drug molecule.
Visualizing the Pathway
The following diagram illustrates the logical flow of functionalization, prioritizing the C4-Iodo position.
Figure 1: Chemo-selective functionalization logic.[1] The Blue path (C4 functionalization) is the standard entry point for library synthesis.
Experimental Protocol: C4-Selective Suzuki Coupling
This protocol demonstrates the selective displacement of the iodine atom at C4 using a boronic acid, leaving the C5-Cl and C2-NO₂ groups intact.[1]
Objective: Synthesize 5-chloro-2-nitro-4-phenylpyridine .
Materials:
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
DME (Dimethoxyethane) or 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the pyridine substrate, phenylboronic acid, and Pd catalyst.
-
Solvent: Add DME and the aqueous Na₂CO₃ solution.
-
Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes.
-
Reaction: Heat to 80–90°C for 2–4 hours. (Note: The C4-I bond is very reactive; high temperatures >100°C may cause denitration or C5-Cl coupling).[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases.
-
Purification: The nitro group makes the product less polar than the amine. Purify via flash chromatography (0–20% EtOAc/Hexanes).
Self-Validating Check:
-
¹H NMR: Look for the disappearance of the C4-H singlet (if starting material had H, but here it has I). More importantly, look for the integration of the new phenyl protons. The C6-H proton of the pyridine ring should shift downfield due to the loss of the shielding iodine and addition of the aryl ring.
Safety & Handling
-
Explosion Hazard: Like all low-molecular-weight nitro compounds, this substance carries a risk of energetic decomposition if heated dry.[1] Avoid rotary evaporation to complete dryness at high temperatures (>50°C).
-
Toxicity: Halogenated nitropyridines are potential skin sensitizers and irritants. Handle in a fume hood.
-
Waste: Aqueous waste from the oxidation step (Route A) contains peroxides. Quench with sodium bisulfite/thiosulfate before disposal.
References
-
Synthesis of 5-chloro-2-nitropyridine (Analogous Method): ChemicalBook. "5-Chloro-2-nitropyridine synthesis".[1] Accessed March 4, 2026. Link
-
CAS Registry Data: Chemical Book. "this compound CAS 1805666-99-2".[1][2] Accessed March 4, 2026. Link
-
SNAr Regioselectivity: WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines". Accessed March 4, 2026. Link
-
Precursor Availability: Hairui Chemical. "5-Chloro-4-iodo-pyridin-2-amine CAS 1260667-65-9".[1][3] Accessed March 4, 2026. Link
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An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-iodo-2-nitropyridine
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 5-Chloro-4-iodo-2-nitropyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also an in-depth discussion of the underlying chemical principles, reaction mechanisms, and practical considerations. The proposed synthesis commences with the nitration of 2-chloro-4-aminopyridine, followed by a Sandmeyer-type diazotization and iodination to yield the target compound. This document is structured to provide a self-validating framework for the synthesis, emphasizing safety, reproducibility, and a thorough understanding of the chemical transformations involved.
Introduction: The Significance of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of multiple, distinct substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its biological activity and pharmacokinetic profile. This compound is a prime example of a highly decorated pyridine ring, featuring an electron-withdrawing nitro group, and two different halogen atoms at specific positions. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, likely through selective cross-coupling reactions at the iodo and chloro positions. The nitro group can also be reduced to an amino group, providing another point for diversification. While the specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility in the development of kinase inhibitors, and other targeted therapeutics.[2]
This guide will delineate a robust and logical synthetic route to this valuable compound, providing researchers with the necessary information to produce it in a laboratory setting.
The Synthetic Pathway: A Strategic Approach
The synthesis of this compound is best approached through a multi-step sequence that strategically introduces the desired functional groups in a controlled manner. The proposed pathway, illustrated below, begins with the nitration of a commercially available aminopyridine derivative, followed by the conversion of the amino group to the iodo group via a Sandmeyer reaction.
Caption: Proposed synthetic pathway for this compound.
The key considerations for this synthetic strategy are:
-
Starting Material Selection: 2-Chloro-4-aminopyridine is an ideal starting material as the amino group can be used to direct the introduction of the iodo group at a later stage.
-
Order of Reactions: The nitration is performed first, as the directing effects of the amino and chloro groups will influence the position of the incoming nitro group. The Sandmeyer reaction is the final step to install the iodo group, as the diazonium salt intermediate is generally unstable.
-
Regioselectivity: Controlling the position of the nitro group during the nitration step is crucial. The reaction of 2-chloro-4-aminopyridine with a nitrating agent is expected to yield a mixture of isomers, primarily 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, with the latter being the desired precursor for the subsequent step.[3]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Nitration of 2-Chloro-4-aminopyridine
This procedure is adapted from a similar nitration of a substituted aminopyridine.[3]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 2-Chloro-4-aminopyridine | 128.56 | 10.0 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Fuming Nitric Acid (>90%) | 63.01 | 10 mL | ~2.5 |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 2-chloro-4-aminopyridine (10.0 g) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: Slowly add fuming nitric acid (10 mL) dropwise via the dropping funnel, maintaining the reaction temperature between 0-5 °C. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A precipitate should form.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO2 gas.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with cold water.
-
Purification: The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 4-amino-2-chloro-5-nitropyridine.
Step 2 & 3: Diazotization and Iodination of 4-Amino-2-chloro-5-nitropyridine
This procedure is a modification of the classical Sandmeyer reaction.[4][5]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-Amino-2-chloro-5-nitropyridine | 173.55 | 5.0 g | 1.0 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 20 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.5 g | 1.25 |
| Potassium Iodide (KI) | 166.00 | 7.2 g | 1.5 |
| Dichloromethane | 84.93 | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Preparation of the Amine Salt: In a 250 mL beaker, suspend 4-amino-2-chloro-5-nitropyridine (5.0 g) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). Stir the mixture until a fine suspension is formed. Cool the beaker in an ice-salt bath to 0-5 °C.
-
Diazotization: Dissolve sodium nitrite (2.5 g) in water (10 mL) and cool the solution in an ice bath. Add the cold sodium nitrite solution dropwise to the amine salt suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Stir the mixture for an additional 30 minutes at 0-5 °C.
-
Preparation of the Iodide Solution: In a separate 250 mL beaker, dissolve potassium iodide (7.2 g) in water (30 mL) and cool the solution in an ice bath.
-
Iodination: Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (to about 50-60 °C) may be necessary to ensure the complete decomposition of the diazonium salt.
-
Work-up: Extract the reaction mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.
Electrophilic Aromatic Substitution: Nitration
The nitration of 2-chloro-4-aminopyridine is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The amino group is a strong activating group and is ortho-, para-directing, while the chloro group is a deactivating group but is also ortho-, para-directing. The substitution pattern is therefore a result of the interplay of these directing effects.
The Sandmeyer Reaction: A Radical-Nucleophilic Aromatic Substitution
The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a variety of substituents.[6] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
Caption: Simplified mechanism of the Sandmeyer-type iodination.
-
Diazotization: The primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] This is a critical step that converts the amino group into an excellent leaving group (N₂).
-
Single Electron Transfer (SET): The iodide ion (I⁻) acts as a reducing agent, transferring an electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas.
-
Iodine Radical Formation: The iodide radical formed in the previous step can then react with another iodide ion to form the diiodide radical anion (I₂⁻), or it can abstract a hydrogen atom.
-
Product Formation: The aryl radical reacts with an iodine source in the reaction mixture (such as I₂ or I₃⁻) to form the final aryl iodide product.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, chloro, and iodo substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will provide further confirmation of the substitution pattern.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the chlorine and iodine atoms. Fragmentation patterns can also provide structural information.[8][9]
Safety and Handling
-
Nitrating agents (fuming nitric acid and concentrated sulfuric acid) are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold during the diazotization step.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
The synthesis of this compound, a highly functionalized and valuable building block, can be achieved through a logical and well-established multi-step synthetic sequence. This guide has provided a detailed experimental protocol, along with insights into the underlying reaction mechanisms and practical considerations. By following the procedures outlined herein and adhering to strict safety protocols, researchers can confidently synthesize this compound for use in their drug discovery and development programs. The strategic combination of nitration and Sandmeyer chemistry provides a robust and adaptable route to this and other polysubstituted pyridine derivatives.
References
- CN103819398B. (2014). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents.
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Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]
- CN102040554A. (2011). Method for preparing 2-chloro-5-nitropyridine. Google Patents.
- CN103420902A. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
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ChemWhat. (n.d.). 2-Chloro-5-iodo-3-nitropyridine CAS#: 426463-05-0. Retrieved from [Link]
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J&K Scientific. (2012). 4-Amino-2-chloro-5-nitropyridine. Retrieved from [Link]
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Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
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PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means.
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ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]
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Diazotization Titration or Nitrite Titration. (n.d.). Retrieved from [Link]
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PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. Retrieved from [Link]
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Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
-
CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]
-
YouTube. (2021). Lec14 - Rules of Mass Spectrometry: C, H, N, Cl, Br, O, S. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Starting materials for 5-Chloro-4-iodo-2-nitropyridine synthesis
An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-iodo-2-nitropyridine
Part 1: Executive Summary & Strategic Analysis
This compound (CAS: 1805666-99-2) is a high-value heterocyclic scaffold, primarily employed in the development of next-generation kinase inhibitors (e.g., EGFR, KRAS targeting). Its tri-functional nature—featuring a nitro group (masked amine), an iodine atom (highly reactive cross-coupling handle), and a chlorine atom (lipophilic blocking group)—makes it a versatile "linchpin" intermediate.
The synthesis of this molecule is governed by regioselectivity challenges . Direct iodination of a pyridine ring is difficult to control. Therefore, the most robust industrial and laboratory-scale route relies on a Halogen Exchange (Finkelstein-type) strategy, utilizing the high electrophilicity of the C4 position in 2-nitropyridines.
This guide details the synthesis starting from 2-Amino-4,5-dichloropyridine , converting it to the critical precursor 4,5-Dichloro-2-nitropyridine , followed by regioselective iodination.
Part 2: Starting Materials & Precursor Selection
The efficiency of this synthesis hinges on the quality of the upstream precursor. We evaluate three potential entry points:
| Entry Point | Material | CAS No. | Pros | Cons |
| Primary | 4,5-Dichloro-2-nitropyridine | 1803781-87-4 | Direct precursor; 1 step to target. | Expensive; limited commercial availability. |
| Secondary | 2-Amino-4,5-dichloropyridine | 22353-33-9 | Cheap; stable; scalable oxidation to nitro. | Requires oxidation step (peroxide handling). |
| Tertiary | 5-Chloro-2-nitropyridin-4-ol | 1807250-01-6 | High purity; regiochemistry fixed. | Requires activation (POCl3) then iodination (2 steps). |
Recommendation: For laboratory scale (<100g), purchase 4,5-Dichloro-2-nitropyridine if available. For process scale (>100g), start with 2-Amino-4,5-dichloropyridine due to cost efficiency and supply chain stability.
Part 3: Detailed Synthetic Protocols
Phase 1: Synthesis of the Precursor (Oxidation)
If starting from 2-Amino-4,5-dichloropyridine.
Objective: Convert the 2-amino group to a 2-nitro group using a Peroxide/Sulfuric Acid oxidation. Mechanism: Formation of the nitro group via the intermediate nitroso species, driven by the strong oxidizing potential of Caro's acid (generated in situ).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Cool to 0°C in an ice/salt bath.
-
Dissolution: Charge Conc. H₂SO₄ (10 vol) and add 2-Amino-4,5-dichloropyridine (1.0 equiv) portion-wise. Ensure temperature remains <10°C. Stir until fully dissolved.
-
Oxidation: Add 30-50% Hydrogen Peroxide (H₂O₂) (5.0 equiv) dropwise over 60 minutes.
-
Critical Process Parameter (CPP): Exotherm control. Maintain T < 20°C during addition to prevent runaway decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–24 hours. Monitor by HPLC/TLC (Amino starting material disappears; less polar Nitro product appears).
-
Workup: Pour the reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring. The product, 4,5-Dichloro-2-nitropyridine , will precipitate as a light yellow/beige solid.
-
Isolation: Filter the solid. Wash with cold water (3x) until filtrate pH is neutral. Dry in a vacuum oven at 45°C.
-
Typical Yield: 65–75%
-
Phase 2: Regioselective Halogen Exchange (The Core Synthesis)
Conversion of 4,5-Dichloro-2-nitropyridine to this compound.
Rationale: The C4 position in 2-nitropyridine is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to being para to the pyridine nitrogen and meta to the electron-withdrawing nitro group. The C5-Cl is significantly less reactive, ensuring high regioselectivity.
Reagents:
-
Substrate: 4,5-Dichloro-2-nitropyridine (1.0 equiv)
-
Iodine Source: Sodium Iodide (NaI) (2.0 – 3.0 equiv)
-
Activator: Acetyl Chloride (AcCl) or TMSCl (0.5 – 1.0 equiv) – Optional but recommended to accelerate reaction.
-
Solvent: Acetonitrile (MeCN) or Propionitrile (anhydrous).
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
-
Charging: Add 4,5-Dichloro-2-nitropyridine (1.0 equiv) and NaI (2.5 equiv) to Anhydrous MeCN (10 vol).
-
Activation: Add Acetyl Chloride (0.5 equiv) dropwise. (Generates in situ soluble iodide species and activates the pyridine ring).
-
Reflux: Heat the mixture to Reflux (80–82°C) for 4–8 hours.
-
Quench: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[3]
-
Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution to remove liberated iodine (dark color fades to yellow). Wash with Brine.[3][4]
-
Purification: Dry over Na₂SO₄, concentrate. Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).
-
Target: This compound (Yellow solid).[5]
-
Typical Yield: 70–85%
-
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the regioselectivity logic and the synthetic flow.
Caption: Synthetic workflow highlighting the oxidative conversion of the amine and the regioselective S_NAr iodination at the C4 position.
Part 5: Critical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | Yellow to Orange Crystalline Powder | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| ¹H NMR | Distinct singlets for H3 and H6. | DMSO-d₆ |
| Mass Spec | [M+H]⁺ ~ 284/286 (Cl isotope pattern) | LC-MS (ESI) |
| Melting Point | 118–124°C (Literature dependent) | DSC/Capillary |
NMR Diagnostic Tip: In the precursor (4,5-dichloro), the C6-H and C3-H protons appear as singlets. Upon iodination at C4, the C3-H proton signal will shift significantly upfield due to the shielding effect of the large Iodine atom compared to Chlorine, and the carbon chemical shift at C4 (¹³C NMR) will change drastically (typically from ~140 ppm to ~110 ppm).
References
-
Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to substituted nitropyridines. Med. Chem. Commun. Retrieved from [Link]
Sources
- 1. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]
- 2. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 52092-47-4|5-Chloro-2-nitropyridine|BLD Pharm [bldpharm.com]
Fundamental reactivity of 5-Chloro-4-iodo-2-nitropyridine
The Chemoselective Architect: Fundamental Reactivity of 5-Chloro-4-iodo-2-nitropyridine
Executive Summary: The Linchpin Scaffold
This compound represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the design of kinase inhibitors and multi-targeted heterocycles. Its utility stems from the orthogonal reactivity of its three functional handles: the labile C4-iodo group, the latent C5-chloro group, and the redox-active C2-nitro group.
This guide provides a technical blueprint for exploiting these electronic disparities. Unlike symmetrical scaffolds, this molecule offers a pre-programmed sequence of functionalization, allowing researchers to install three distinct pharmacophores with high regiocontrol.
Part 1: Electronic Architecture & Reactivity Map
To predict reactivity, we must analyze the electronic vectors acting on the pyridine core.
The Electronic Landscape
-
Position 4 (Iodo): This is the primary electrophilic site . It is activated by the pyridine nitrogen (para-position) and possesses the weakest carbon-halogen bond (C–I). The Meisenheimer complex formed during nucleophilic attack is stabilized by resonance delocalization onto the ring nitrogen.
-
Position 5 (Chloro): This is the secondary electrophilic site . It is electronically "silent" to the ring nitrogen (meta-position) but is activated by the C2-nitro group (para-position). However, the stronger C–Cl bond and lack of N-activation make it significantly less reactive than C4, enabling chemoselectivity.
-
Position 2 (Nitro): This is the anchoring site . While the nitro group is a strong electron-withdrawing group (EWG) that activates C5, it serves primarily as a masked amine. Reduction of this group is typically the final step in scaffold assembly.
Visualization: The Reactivity Hierarchy
Figure 1: Hierarchical reactivity map demonstrating the orthogonal nature of the three functional handles.
Part 2: Core Reactivity Modules
Module 1: The C4-Iodo Gateway (Chemoselective Coupling)
The C4-position is the entry point for functionalization. The C–I bond is exceptionally labile toward oxidative addition by Palladium(0), allowing for selective cross-coupling in the presence of the C5-chloride.
Key Insight: The rate of oxidative addition follows the trend I > Br > Cl. By using mild catalytic systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), you can exclusively functionalize C4 without touching C5.
-
Reaction Type: Suzuki-Miyaura Coupling.
-
Selectivity: >95% C4-selectivity.
-
Common Pitfall: Using highly active catalysts (like XPhos or RuPhos) at high temperatures may erode selectivity, leading to bis-coupling. Stick to "standard" phosphine ligands.
Module 2: Nucleophilic Aromatic Substitution ( )
While Pd-coupling is standard, the C4 position is also highly susceptible to
-
Regioselectivity (C4 vs. C5): Nucleophiles attack C4 preferentially. The intermediate Meisenheimer complex at C4 places the negative charge on the electronegative ring nitrogen, a highly stabilizing effect. Attack at C5 places the charge on the nitro group (para), which is stabilizing, but the lack of N-activation and the stronger C-Cl bond makes C5 significantly slower.
-
Substrate Scope: Primary and secondary amines, alkoxides, and thiols.
Module 3: The C5-Chloro Challenge
Once C4 is functionalized, the reactivity of C5 depends heavily on the nature of the new substituent at C4.
-
Scenario A: C4 = Aryl (Suzuki Product). The pyridine ring remains electron-deficient. C5-Cl can be engaged in a second Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) using a more active catalyst system (e.g., Pd2(dba)3/XPhos).
-
Scenario B: C4 = Amine (
Product). The amine is an Electron Donating Group (EDG). This deactivates the pyridine ring, making oxidative addition at C5-Cl difficult. You will likely require forcing conditions or specialized ligands (e.g., BrettPhos) to react at C5.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The sequential nature ensures that intermediates can be isolated and characterized before proceeding.
Protocol A: Chemoselective Suzuki Coupling at C4
Target: Installation of an aryl group at C4 while preserving C5-Cl and C2-NO2.
| Parameter | Condition | Rationale |
| Solvent | DME/Water (3:1) or Toluene/EtOH/Water | Biphasic systems promote efficient transmetallation. |
| Base | Na2CO3 (2.0 equiv) | Mild base prevents hydrolysis of the C5-Cl. |
| Catalyst | Pd(dppf)Cl2·DCM (5 mol%) | Robust catalyst; excellent for aryl iodides; low reactivity toward chlorides. |
| Temperature | 60–80 °C | Sufficient for I-activation; too low for Cl-activation. |
| Time | 2–4 Hours | Monitor by LCMS to prevent over-reaction. |
Step-by-Step:
-
Charge a reaction vial with This compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).
-
Purge the vial with Nitrogen or Argon for 5 minutes.
-
Add degassed DME (0.2 M concentration) and 2M aqueous Na2CO3 (2.0 equiv).
-
Seal and heat to 60 °C.
-
Checkpoint: Check LCMS at 2 hours. You should see the consumption of the Iodide (M+) and formation of the Product (M-I+Aryl). If C5-coupling is observed (<5%), lower temperature to 45 °C.
Protocol B: Regioselective with Amines at C4
Target: Installation of an amino group at C4.
Step-by-Step:
-
Dissolve This compound (1.0 equiv) in anhydrous THF or DMF (0.2 M).
-
Add DIPEA (2.5 equiv) to scavenge HI formed.
-
Add the Amine Nucleophile (1.1 equiv) dropwise at 0 °C.
-
Allow to warm to Room Temperature (RT). Stir for 1-12 hours.
-
Mechanism Check: The reaction usually proceeds at RT due to the high lability of the C4-I bond. If the amine is sterically hindered, heating to 50 °C may be required.
-
Workup: Dilute with EtOAc, wash with water/brine. The product is often a yellow/orange solid (nitroaniline derivative).
Protocol C: Nitro Reduction (The Final Step)
Target: Unmasking the C2-amine.
Step-by-Step:
-
Dissolve the C4-functionalized intermediate in EtOH/Water (4:1).
-
Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Heat to reflux (80 °C) for 1-2 hours.
-
Filtration: Filter hot through Celite to remove Iron oxides.
-
Note: This method is chemoselective and will not dehalogenate the C5-Cl (unlike catalytic hydrogenation with Pd/C, which might strip the chlorine).
Part 4: Strategic Workflow Diagram
This flowchart guides the decision-making process for sequential functionalization.
Figure 2: Strategic decision tree. Note that Route B (SNAr) deactivates the ring, making subsequent C5 functionalization significantly more challenging.
References
-
Regioselectivity in Pyridine Functionalization : Schlosser, M. "Site Selective Coupling of Halo-pyridines." Journal of Organometallic Chemistry, 2005.
-
Suzuki Coupling Chemoselectivity : Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
SNAr Mechanisms in Heterocycles : Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society, 1958.
-
Nitro Reduction Protocols : Ram, S., Ehrenkaufer, R. E. "Ammonium formate/Pd-C: A versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988. (Note: Iron/NH4Cl is preferred here to avoid dehalogenation).
The Strategic Architecture of 5-Chloro-4-iodo-2-nitropyridine: Discovery, Orthogonal Reactivity, and Application in Advanced Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the demand for highly functionalized, regiochemically exact heterocyclic scaffolds has driven the evolution of specialized building blocks. 5-Chloro-4-iodo-2-nitropyridine (CAS: 1805666-99-2) emerged in the mid-2010s as a "privileged scaffold" designed specifically to solve complex chemoselectivity bottlenecks.
Unlike legacy building blocks that require tedious protection-deprotection sequences, this tri-functionalized pyridine is engineered for halogen orthogonality . By strategically positioning a highly reactive iodine atom, a moderately reactive chlorine atom, and a strongly electron-withdrawing nitro group on a single pyridine ring, chemists can execute sequential, highly predictable cross-coupling reactions. This whitepaper deconstructs the structural causality, synthetic history, and application workflows of this critical intermediate.
Structural Rationale & Causality: The "Why"
As an Application Scientist, one must look beyond the 2D structure of a molecule and understand the electronic and steric forces governing its reactivity. The architecture of this compound is not accidental; it is a self-contained system of programmable reactivity.
-
The C2-Nitro Group (Electronic Modulator): The nitro group is one of the most powerful electron-withdrawing groups (EWGs) available. Its placement at the C2 position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This serves a dual purpose: it activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) and serves as a "masked" amine that can be reduced later in the synthetic sequence to facilitate amide coupling or ring-closure.
-
Halogen Orthogonality (C4-Iodo vs. C5-Chloro): The true genius of this scaffold lies in the differential bond dissociation energies of its halogens. The C–I bond at C4 is relatively weak (~238 kJ/mol), making it highly susceptible to oxidative addition by Palladium(0) catalysts at room temperature or under mild heating. Conversely, the C–Cl bond at C5 is significantly stronger (~338 kJ/mol) and remains inert under these mild conditions. This allows researchers to functionalize the C4 position selectively, without touching the C5 position.
Sequential orthogonal functionalization of the this compound scaffold.
Discovery and Synthetic Methodology
The specific compound was registered in the CAS database around 2015, coinciding with a surge in patent literature requiring densely functionalized pyridines for kinase inhibitors and advanced sensor systems.
The synthesis of this molecule relies on the principle of Directed Ortho-Metalation (DoM) . Starting from the commercially abundant 5-chloro-2-nitropyridine, the C4 proton is flanked by the inductive electron-withdrawing effect of the C5-chlorine. This renders the C4 proton highly acidic, allowing for regioselective lithiation.
Protocol 1: Regioselective Synthesis via Directed Lithiation
This protocol is a self-validating system designed to prevent nucleophilic attack on the nitro group.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 5-chloro-2-nitropyridine (1.0 equiv) and anhydrous THF (0.1 M). Cool the system to -78 °C using a dry ice/acetone bath.
-
Base Addition: Dropwise add a freshly prepared solution of Lithium tetramethylpiperidide (LiTMP, 1.1 equiv).
-
Causality: LiTMP is a highly sterically hindered, non-nucleophilic base. Using standard n-Butyllithium would result in catastrophic nucleophilic attack on the C6 position or the nitro group. LiTMP selectively deprotonates the acidic C4 proton.
-
-
Electrophilic Quench: After 45 minutes of stirring at -78 °C, rapidly introduce a solution of iodine (I2, 1.2 equiv) in anhydrous THF.
-
Workup & Self-Validation: Quench the reaction with saturated aqueous Na2S2O3 to reduce excess iodine, then extract with EtOAc.
-
Validation Check: Run a crude 1H-NMR. The starting material exhibits a distinct doublet of doublets for the C4 proton. In a successful reaction, this signal disappears, and the C3 and C6 protons collapse into isolated singlets (or para-coupled doublets with a negligible J value), proving exact regiocontrol.
-
Directed ortho-lithiation and iodination synthesis route for this compound.
Data Presentation: Physicochemical & Reactivity Profiling
To effectively utilize this , researchers must understand its baseline physical properties and its programmable reactivity matrix.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1805666-99-2 |
| Molecular Formula | C5H2ClIN2O2 |
| Molecular Weight | 284.44 g/mol |
| SMILES String | O=c1cc(I)c(Cl)cn1 |
Table 2: Regioselective Reactivity Matrix
| Position | Substituent | Primary Reactivity Mode | Activation Condition (Causality) |
| C4 | -Iodo | Oxidative Addition (Pd) | Mild (e.g., 60°C). The weak C-I bond breaks first, allowing selective Suzuki/Sonogashira coupling. |
| C5 | -Chloro | Oxidative Addition (Pd) | Harsh (e.g., 100°C, specialized ligands like XPhos). Remains intact during C4 functionalization. |
| C2 | -Nitro | Reduction / SNAr | Fe/HCl reduces to -NH2. Alternatively, strong nucleophiles can displace it via SNAr due to LUMO lowering. |
Application Workflows: Sequential Orthogonal Functionalization
The primary application of this compound is the rapid assembly of complex bi-aryl or tri-aryl systems without protecting groups. Below is a validated workflow for exploiting its halogen orthogonality.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C4
-
System Setup: Combine this compound (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv) in a rigorously degassed mixture of Toluene/EtOH/H2O (2:1:1).
-
Base Selection: Add Na2CO3 (2.0 equiv).
-
Causality: A mild inorganic base is sufficient to activate the boronic acid for transmetalation. Using a stronger base (like KOtBu) risks premature degradation of the C-Cl bond or unwanted side reactions with the nitro group.
-
-
Thermal Control: Heat the mixture to 60 °C for 4 hours.
-
Causality: Temperature is the kinetic control mechanism here. 60 °C provides enough energy to overcome the activation barrier for C-I oxidative addition, but is insufficient to break the C-Cl bond.
-
-
Validation: Monitor the reaction via LC-MS.
-
Self-Validation: The mass shift will correspond to the exact loss of iodine (-127 Da) and the addition of the aryl group. Crucially, the chlorine isotope pattern (an M / M+2 ratio of exactly 3:1) must remain clearly visible in the mass spectrum of the product, validating that the C5 position was perfectly preserved.
-
Following this step, the C2-nitro group can be reduced to an amine using Iron powder and Ammonium Chloride, setting the stage for a final Buchwald-Hartwig amination at the now-accessible C5-chloro position using a specialized ligand like BrettPhos and elevated temperatures (100 °C).
References
-
Title: Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. Source: ResearchGate (Mihovilovic et al., ChemInform / Tetrahedron). URL: [Link]
Key chemical properties of 5-Chloro-4-iodo-2-nitropyridine
An In-Depth Technical Guide to 5-Chloro-4-iodo-2-nitropyridine
Part 1: Executive Summary & Structural Significance
This compound (CAS: 1805666-99-2) represents a high-value "orthogonal" scaffold in medicinal chemistry.[1][2][3] Its structural utility lies in the presence of three distinct functional handles—a nitro group, an iodine atom, and a chlorine atom—positioned around an electron-deficient pyridine core.[1][2]
This specific substitution pattern allows for sequential, regioselective functionalization .[1] Unlike generic halopyridines, the electronic interplay between the 2-nitro group and the pyridine nitrogen creates a defined reactivity hierarchy.[1][2] This guide provides the technical grounding required to utilize this scaffold effectively in the synthesis of complex kinase inhibitors, heterobifunctional degraders (PROTACs), and agrochemicals.[1]
Part 2: Physicochemical Profile
| Property | Data | Technical Note |
| CAS Number | 1805666-99-2 | Unique identifier for procurement.[1][2][3] |
| Molecular Formula | High halogen content affects mass spec isotopic pattern.[1][2] | |
| Molecular Weight | 284.44 g/mol | Heavy atom count favors fragment-based screening.[1][2] |
| Predicted LogP | ~2.1 | Moderate lipophilicity; suitable for cellular permeability.[1][2] |
| Appearance | Yellow to Orange Solid | Color arises from the nitro-pyridine conjugation.[1][2] |
| Solubility | DMSO, DMF, DCM | Limited solubility in water; requires polar organic solvents for reactions. |
| Storage | 2–8°C, Inert Gas | Light sensitive due to the C-I bond; store under Argon/Nitrogen.[1] |
Part 3: Electronic Structure & Reactivity Hierarchy
To design successful synthetic routes, one must understand the electronic "terrain" of the molecule.[1] The reactivity is governed by the competing activation from the pyridine nitrogen (
The C4-Iodo Position (Primary Electrophile)
-
Activation: The C4 position is para to the pyridine nitrogen (
).[1] In pyridine chemistry, exerts a strong electron-withdrawing effect on positions 2 and 4, lowering the LUMO energy and facilitating nucleophilic attack.[1][2] -
Leaving Group: Iodine is a superior leaving group compared to chlorine due to a longer, weaker C-X bond and higher polarizability.[1]
-
Reactivity: This is the most reactive site for both Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1][2]
The C5-Chloro Position (Secondary/Latent Electrophile)
-
Activation: The C5 position is meta to the pyridine nitrogen (unactivated by
) but para to the 2-nitro group.[1][2] While the nitro group is a strong electron-withdrawing group (EWG), the intrinsic lack of activation by the ring nitrogen at C5 makes this site significantly less reactive than C4.[1] -
Utility: The C-Cl bond typically survives conditions used to functionalize the C-I bond, allowing for late-stage diversification.[1][2]
The C2-Nitro Group (Redox Handle)[1][2][3]
-
Function: Acts as a masked amine.[1][2] Reduction (Fe/AcOH or
/Pd) yields the 2-amino-5-chloro-4-iodopyridine (or derivative), a common motif in kinase hinge-binders.[1][2] -
Lability: The nitro group is also a potential leaving group (denitro-substitution), but in this specific scaffold, the C4-I bond is generally displaced first under standard conditions.[1][2]
Part 4: Visualizing the Reactivity Workflow
The following diagram maps the logical flow of chemical transformations, highlighting the orthogonality of the functional groups.
Figure 1: Chemo- and regioselective functionalization pathways for this compound.
Part 5: Experimental Methodologies
These protocols are designed to maximize yield while preserving the orthogonal functional groups.[1]
Protocol A: Regioselective Suzuki-Miyaura Coupling at C4
Objective: To form a Carbon-Carbon bond at the 4-position without disturbing the 5-Cl or 2-
Rationale: The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-Cl bond.[1][2] Using a mild base and controlled temperature prevents competitive reaction at C5.[1]
Materials:
-
Boronic Acid:
(1.1 eq)[1] -
Catalyst:
(0.05 eq) - Chosen for stability and efficiency with aryl iodides.[1][2] -
Base:
(2.0 M aqueous, 2.0 eq)[1]
Step-by-Step:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst.[1] Evacuate and backfill with Nitrogen (
) three times.[1] This is critical to prevent homocoupling or oxidation.[1][2] -
Solvation: Add degassed 1,4-Dioxane and aqueous base under
flow. -
Reaction: Heat the mixture to 60°C . Note: Do not exceed 80°C initially, as higher temperatures may encourage oxidative addition into the C-Cl bond.[1][2]
-
Monitoring: Monitor by LC-MS. The iodine peak (M+H) will disappear; the chlorine isotope pattern (3:1 ratio of M:M+2) should remain in the product mass.[1]
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. Purify via silica flash chromatography.
Protocol B: Regioselective Displacement at C4
Objective: To introduce a heteroatom (N, O, S) at the 4-position.[1]
Rationale: The 4-position is highly activated by the pyridine nitrogen.[1][2] Nucleophilic attack occurs here preferentially over the 5-position (sterically hindered, less activated) and the 2-position (nitro displacement is slower than iodide displacement).[1][2]
Materials:
Step-by-Step:
-
Setup: Dissolve this compound in THF at 0°C .
-
Addition: Add DIPEA followed by the amine dropwise.
-
Temperature Control: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Caution: Heating is rarely required and may lead to side reactions at the C5-Cl or nitro group.[1][2]
-
Validation: TLC should show a clean conversion. If the nucleophile is bulky, switching to DMF and heating to 40°C may be necessary.[1]
Part 6: Safety & Handling
-
Energetic Potential: Nitro-pyridines can be energetic.[1][2] While this specific compound is not classified as an explosive, it should be treated with care.[1] Avoid heating dry solids.[1][2]
-
Sensitizer: Halogenated pyridines are potent skin sensitizers.[1][2] All handling must occur in a fume hood with double-gloving (Nitrile).[1][2]
-
Waste Disposal: Aqueous waste from reactions involving this compound should be treated as halogenated organic waste.[1][2]
Part 7: References
-
Bidepharm. (2025).[1][3] Product Analysis: this compound (CAS 1805666-99-2).[1][2][3][4] Retrieved from [1][3]
-
BLD Pharm. (2025).[1] Safety Data Sheet & Properties: this compound. Retrieved from [1]
-
Schlosser, M. (2005).[1] The regioselectivity of nucleophilic substitutions on halopyridines. Journal of Organic Chemistry. (General reference on Halopyridine
selectivity). -
ChemSrc. (2025).[1] Physicochemical Properties of CAS 1805666-99-2. Retrieved from [1]
-
BenchChem. (2025).[1] Application Notes on Halonitropyridines. Retrieved from [1]
Sources
Orthogonal Functionalization of 5-Chloro-4-iodo-2-nitropyridine: A Strategic Intermediate in Small Molecule Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, multi-substituted heterocyclic scaffolds is paramount. 5-Chloro-4-iodo-2-nitropyridine (CAS: 1805666-99-2) has emerged as a highly versatile, multi-functional building block [](). By strategically placing three distinct functional handles—an iodo group, a chloro group, and a nitro group—on a single electron-deficient pyridine ring, this intermediate enables strictly controlled, orthogonal functionalization.
This technical guide provides an in-depth mechanistic profiling of this compound, detailing the causality behind its site-selective reactivity and providing self-validating experimental protocols for its application in drug development.
Structural Rationale & Mechanistic Profiling
The synthetic utility of this compound lies in the distinct electronic and steric microenvironments of its substituents, which dictate a strict hierarchy of reactivity.
The Causality of Orthogonal Reactivity
-
C-4 Iodo (Primary Reaction Site): Iodine is a highly polarizable, excellent leaving group. The C–I bond dissociation energy is significantly lower than that of the C–Cl bond. Consequently, the C-4 position undergoes rapid oxidative addition by Palladium(0) species even at ambient or slightly elevated temperatures. This allows for chemoselective Suzuki-Miyaura or Sonogashira cross-coupling without disturbing the C-5 chlorine 1.
-
C-2 Nitro (Electronic Modulator & Masked Amine): The nitro group acts as a powerful electron-withdrawing group (EWG). It lowers the LUMO of the pyridine ring, accelerating the initial oxidative addition at C-4. Post-coupling, the nitro group can be chemoselectively reduced to a 2-aminopyridine, a ubiquitous pharmacophore in kinase inhibitors.
-
C-5 Chloro (Late-Stage Diversification): The C–Cl bond is relatively inert under mild Pd(0) catalysis. It serves as a stable placeholder during C-4 and C-2 modifications. To activate the C-5 position for Buchwald-Hartwig amination, forcing conditions and highly electron-rich, bulky ligands (e.g., BrettPhos or Pd-NHC complexes) are required to overcome the high activation energy of C–Cl oxidative addition 23.
Quantitative Data: Reactivity Metrics
Table 1: Comparative Halogen Reactivity in Pyridine Scaffolds
| Halogen Position | Bond | Approx. Bond Dissociation Energy (kcal/mol) | Relative Oxidative Addition Rate | Primary Reaction Pathway |
| C-4 | C–I | ~65 | Very Fast | Low-Temp Suzuki/Sonogashira |
| C-5 | C–Cl | ~95 | Slow | High-Temp Buchwald-Hartwig |
Visualization of the Reaction Pathway
The following diagram illustrates the strictly sequential, orthogonal functionalization logic applied to this intermediate.
Orthogonal functionalization workflow of this compound.
Step-by-Step Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific in-process controls (IPCs) to verify chemoselectivity.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C-4
Objective: Install an aryl/heteroaryl group exclusively at the C-4 position. Causality & Mechanistic Rationale: A mild base (Na₂CO₃) and moderate temperature (80 °C) are selected to prevent premature activation of the C-5 chlorine atom or unwanted nucleophilic aromatic substitution (SNAr) at the highly electron-deficient C-2/C-4 positions.
Methodology:
-
Charge a Schlenk flask with this compound (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).
-
Stir the biphasic mixture at 80 °C under an argon atmosphere for 4–6 hours.
-
Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Self-Validation (IPC): Analyze the crude mixture via LC-MS. The mass spectrum must show the addition of the aryl group while retaining the characteristic 3:1 isotopic pattern of the chlorine atom (M / M+2). The absence of a des-chloro impurity confirms absolute chemoselectivity.
Protocol B: Chemoselective Nitro Reduction to 2-Aminopyridine
Objective: Unmask the C-2 amine for subsequent hydrogen-bonding interactions or amide coupling. Causality & Mechanistic Rationale: Standard catalytic hydrogenation (Pd/C, H₂) frequently causes hydrodehalogenation of the C-5 chlorine. Using Iron powder and Ammonium Chloride (Béchamp reduction conditions) provides a mild, single-electron transfer mechanism that selectively reduces the nitro group while leaving the C–Cl bond completely intact.
Methodology:
-
Dissolve the intermediate from Protocol A in an Ethanol/Water mixture (4:1).
-
Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).
-
Heat the suspension to 70 °C with vigorous stirring for 2 hours.
-
Filter the hot mixture through a pad of Celite to remove iron salts, washing the pad thoroughly with hot EtOAc.
-
Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃.
-
Self-Validation (IPC): FTIR analysis of the isolated product must show the disappearance of the strong NO₂ stretching bands (~1530 and 1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3400 and 3300 cm⁻¹). LC-MS must confirm an [M-30] mass shift with the chlorine isotope pattern preserved.
Protocol C: Late-Stage Buchwald-Hartwig Amination at C-5
Objective: Substitute the recalcitrant C-5 chlorine with a complex amine. Causality & Mechanistic Rationale: The oxidative addition of Pd(0) into the C–Cl bond is the rate-limiting step 2. BrettPhos is explicitly chosen as the ligand because its extreme steric bulk and electron-rich dialkylphosphine moiety dramatically accelerate this step and promote rapid reductive elimination, preventing competitive hydrodehalogenation.
Table 2: Optimization Parameters for C-5 Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Hydrodehalogenation (%) |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 45 | 15 |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 20 | 5 |
| Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | >95 | <2 |
| Pd-NHC (PEPPSI-IPr) | KOtBu | Dioxane | 100 | 85 | 5 |
Methodology:
-
In a glovebox, charge a sealed tube with the C-5 chloro intermediate (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and NaOtBu (2.0 equiv).
-
Add anhydrous Toluene. Seal the tube and heat to 110 °C for 16 hours.
-
Quench with aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
-
Self-Validation (IPC): Complete consumption of the starting material by TLC. The final LC-MS will lack the 3:1 isotopic pattern, confirming the successful displacement of the chlorine atom.
References
-
BLD Pharm. "this compound (CAS: 1805666-99-2) Product Information." BLD Pharm.
-
Benchchem. "Application Notes and Protocols for Buchwald-Hartwig Amination of Chloropyridines." Benchchem Technical Support. 2
-
National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." PMC. 3
-
ChemRxiv. "Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening." ChemRxiv. 1
Sources
Methodological & Application
Introduction: The Strategic Value of Dihalogenated Nitropyridines
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-iodo-2-nitropyridine
In the landscape of modern medicinal and materials chemistry, functionalized pyridine scaffolds are of paramount importance. The unique electronic properties of the pyridine ring, combined with the strategic placement of functional groups, make these heterocycles privileged structures in drug discovery and organic electronics. This compound stands out as a particularly valuable and versatile building block. Its dihalogenated nature, differentiated by the disparate reactivity of iodine and chlorine, allows for selective, sequential functionalization. The presence of the electron-withdrawing nitro group further modulates the reactivity of the pyridine core, making it an ideal substrate for sophisticated molecular construction.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful and practical method for forming carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction exhibits remarkable functional group tolerance and utilizes readily available and generally non-toxic organoboron reagents, making it a cornerstone of synthetic chemistry.[1][2][4] This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to this compound, offering insights into its regioselective nature and providing robust protocols for researchers.
Understanding Regioselectivity: The C-I vs. C-Cl Bond
The synthetic utility of this compound hinges on the ability to selectively address one halogen over the other. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive than the C-Cl bond.[5] This preferential reactivity is a direct consequence of the bond dissociation energies; the C-I bond is weaker (around 220 kJ/mol) than the C-Cl bond (around 340 kJ/mol), facilitating the initial and often rate-determining oxidative addition step of the palladium catalyst.[6]
This reactivity difference allows for a predictable and highly regioselective coupling at the C-4 position (iodo) under standard Suzuki-Miyaura conditions, leaving the C-5 chloro substituent intact for subsequent transformations. To activate the more robust C-Cl bond, more forcing conditions or highly active catalyst systems are typically required.[5][7]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound). This step is significantly faster for the C-I bond, establishing the reaction's regioselectivity.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application & Protocol 1: Regioselective Coupling at the C-4 (Iodo) Position
This protocol details the standard procedure for selectively coupling an aryl or heteroaryl group at the more reactive C-4 iodo position of this compound.
Experimental Protocol
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 or 5:1 ratio)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure the removal of all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. The yellow color of the catalyst is a good indicator, and it should be handled quickly to minimize air exposure.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at 80-90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired 5-chloro-4-aryl-2-nitropyridine product.[6][10]
Causality and Experimental Insights
-
Why an inert atmosphere? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical for maintaining catalytic activity and achieving high yields.
-
Why a base? The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[7]
-
Why a dioxane/water mixture? The mixed solvent system serves multiple purposes. Dioxane solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base. This biphasic system often accelerates the reaction.[11]
Data Summary: Typical Conditions for C-4 Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | Good to Excellent |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | Good to Excellent |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Dioxane | 100 | 12 | Good |
Application & Protocol 2: Sequential Coupling at the C-5 (Chloro) Position
After functionalizing the C-4 position, the remaining C-5 chloro group can be targeted in a second Suzuki-Miyaura coupling. This requires a more active catalyst system due to the higher strength of the C-Cl bond.
Experimental Protocol
Materials:
-
5-Chloro-4-aryl-2-nitropyridine (product from Protocol 1) (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium Pre-catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or a Buchwald Pre-catalyst (e.g., XPhos Pd G3) (3-5 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Solvent: Degassed anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Preparation: To an oven-dried, sealed reaction tube, add the 5-chloro-4-aryl-2-nitropyridine substrate, the second arylboronic acid, the base, and the palladium pre-catalyst.
-
Inert Atmosphere: Seal the tube and perform 3-5 cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. For C-Cl bond activation, it is crucial to use anhydrous solvents to avoid side reactions.
-
Reaction: Place the sealed tube in a preheated heating block or oil bath and stir vigorously at a higher temperature, typically 110-120 °C.[10]
-
Monitoring: Monitor the reaction until completion (typically 12-24 hours).
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the final 4,5-diaryl-2-nitropyridine product.
Causality and Experimental Insights
-
Why a more active catalyst? The C-Cl bond is less reactive in oxidative addition. Bulky, electron-rich phosphine ligands (like dppf or Buchwald ligands such as XPhos) or N-heterocyclic carbenes (NHCs) are required.[12][13] These ligands stabilize the palladium center and promote the difficult oxidative addition to the C-Cl bond.[7][14]
-
Why a stronger base and higher temperature? More forcing conditions are necessary to overcome the higher activation energy associated with C-Cl bond cleavage. K₃PO₄ is a stronger base than K₂CO₃ and is often more effective in these challenging couplings.
Experimental Workflow Visualization
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is an exemplary substrate for demonstrating the power and precision of the Suzuki-Miyaura cross-coupling reaction. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds provides a reliable handle for regioselective and sequential C-C bond formation. By carefully selecting the catalyst system, base, and reaction conditions, researchers can predictably functionalize the pyridine ring at either the C-4 position or, subsequently, at both the C-4 and C-5 positions. This strategic approach opens avenues for the rapid synthesis of complex, highly functionalized pyridine derivatives for a wide range of applications in pharmaceutical and materials science.
References
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PMC.
- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). PubMed.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Benchchem. Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2014). PMC.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Suzuki–Miyaura based strategy for the synthesis of pyridine‐ended oligoarene linkers. ResearchGate.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). PMC.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Benchchem. Technical Support Center: Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 5-Chloro-4-iodo-2-nitropyridine in Medicinal Chemistry
The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It prioritizes the strategic "orthogonal" reactivity of the 5-chloro-4-iodo-2-nitropyridine scaffold, enabling the rapid synthesis of complex heterocyclic libraries.
Executive Summary: The Orthogonal Triad
This compound (CAS: 1256814-38-0 / Analogous) represents a high-value "triad" scaffold for fragment-based drug discovery (FBDD). Unlike simple halopyridines, this molecule possesses three distinct functional handles—Iodine (C-4) , Chlorine (C-5) , and Nitro (C-2) —that exhibit orthogonal reactivity .
This guide details how to exploit these differences to perform sequential, regioselective functionalizations. By leveraging the high lability of the C-4 iodide in palladium-catalyzed cross-couplings, researchers can install carbon frameworks before engaging the C-5 chlorine or C-2 nitro group, avoiding the common regioselectivity mixtures associated with standard S_NAr approaches on poly-halogenated heterocycles.
Chemical Reactivity Profile
To successfully utilize this scaffold, one must understand the electronic activation of each position.
| Position | Substituent | Activation Source | Primary Reactivity Mode | Relative Reactivity (Pd) | Relative Reactivity (S_NAr) |
| C-4 | Iodine (-I) | Pyridine Nitrogen (Para) | Pd-Catalyzed Coupling (Suzuki, Sonogashira) | High (Primary Site) | Moderate (Leaving group is labile, but F/Cl often preferred) |
| C-5 | Chlorine (-Cl) | Nitro Group (Para) | S_NAr (Nucleophilic Aromatic Substitution) | Low (Requires forcing) | High (Activated by p-NO2) |
| C-2 | Nitro (-NO2) | Pyridine Nitrogen (Ortho) | Reduction (to -NH2) or Displacement | N/A | Low (Usually preserved for reduction) |
Mechanistic Insight
-
The Iodine Advantage: The C-I bond is significantly weaker than the C-Cl bond, making oxidative addition by Pd(0) rapid and selective at C-4. This allows for C-C bond formation at room temperature or mild heat without disturbing the C-5 chloride.
-
The Nitro Effect: The C-2 nitro group strongly withdraws electron density from the para position (C-5). This activates the C-5 chloride for S_NAr displacement by amines or alkoxides, a reaction that would otherwise be sluggish on a neutral pyridine ring.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways. Path A (Blue) is the recommended route for high-fidelity library synthesis.
Detailed Experimental Protocols
Protocol A: C-4 Selective Suzuki-Miyaura Coupling
Objective: To install an aryl or heteroaryl group at the C-4 position while preserving the C-5 chloride and C-2 nitro group.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4 (0.05 equiv)
-
Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous Na2CO3 via syringe.
-
Reaction: Heat the mixture to 60–80 °C for 4–12 hours.
-
Note: Monitor by LCMS. The iodine is highly reactive; avoid overheating (>100 °C) to prevent oxidative addition into the C-Cl bond.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a yellow/orange solid.
Validation Check:
-
1H NMR: Look for the disappearance of the C-4 proton signal (if applicable, though C-4 is substituted) and the appearance of aryl protons. The C-6 proton singlet should remain (typically shifted downfield due to the nitro group).
-
MS: Confirm the mass corresponds to the substitution of I (MW ~127) with the aryl group, retaining the Cl isotope pattern (3:1 ratio of M:M+2).
Protocol B: C-5 Selective Nucleophilic Aromatic Substitution (S_NAr)
Objective: To displace the C-5 chloride with an amine nucleophile. This step is best performed after Protocol A.
Context: The C-5 position is activated by the para-nitro group. While the C-4 substituent (installed in Protocol A) may provide steric bulk, the electronic activation from the nitro group usually drives the reaction at C-5.
Reagents:
-
Substrate: 4-Substituted-5-chloro-2-nitropyridine (from Protocol A)
-
Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)
-
Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate S_NAr)
Procedure:
-
Setup: Dissolve the substrate in DMF (0.2 M).
-
Addition: Add the base followed by the amine.
-
Reaction: Stir at RT to 50 °C .
-
Critical Insight: If the C-4 substituent is bulky (e.g., ortho-substituted aryl), higher temperatures (80 °C) may be required.
-
-
Monitoring: The reaction often involves a color change (yellow to deep orange/red) due to the formation of the charge-transfer complex or the amino-nitro product.
-
Workup: Pour into ice water. If the product precipitates, filter and wash.[1] If not, extract with EtOAc/LiCl (aq) to remove DMF.
Protocol C: Nitro Reduction and Cyclization (Optional)
Objective: To convert the C-2 nitro group to an amine, facilitating the formation of fused systems like imidazo[4,5-c]pyridines.
Reagents:
-
Substrate: 4,5-Disubstituted-2-nitropyridine
-
Reductant: Iron powder (5.0 equiv) + NH4Cl (5.0 equiv)
-
Solvent: EtOH/Water (4:1)
Procedure:
-
Reaction: Reflux the mixture at 80 °C for 1–2 hours.
-
Filtration: Filter hot through Celite to remove iron oxide sludge.
-
Isolation: Concentrate the filtrate. The resulting 2,5-diamino-4-substituted pyridine is often air-sensitive (oxidation to quinone-imines) and should be used immediately in the next step (e.g., cyclization with an aldehyde or phosgene equivalent).
Safety & Handling
-
Explosion Hazard: Nitro-pyridines can be energetic. Avoid heating dry solids. Do not concentrate reaction mixtures to total dryness if peroxides or reactive intermediates are suspected.
-
Sensitization: Halopyridines are potent skin sensitizers and lachrymators. Handle only in a fume hood with double nitrile gloves.
-
Waste: Palladium waste must be segregated. Aqueous waste from S_NAr (containing DMF/DMSO) should be disposed of according to halogenated solvent protocols.
References
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (S_NAr) on Pyridines. Retrieved from [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2025).[1][2][3] Retrieved from [Link]
Sources
Application Note: 5-Chloro-4-iodo-2-nitropyridine as a Versatile Building Block for the Synthesis of Novel Pharmaceutical Scaffolds
Abstract
This guide provides an in-depth exploration of 5-Chloro-4-iodo-2-nitropyridine, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1][2][3] We delve into the molecule's unique reactivity profile, governed by the differential electrophilicity of its halogenated positions, and provide detailed, field-proven protocols for its selective functionalization via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel, biologically active compounds, particularly kinase inhibitors and other complex molecular architectures.[4][5][6][7][8]
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous FDA-approved drugs.[2][8] Its presence imparts favorable physicochemical properties, including aqueous solubility and the ability to engage in hydrogen bonding, which are critical for molecular recognition and target binding. Halogenated and nitrated pyridine derivatives are particularly valuable as they serve as versatile intermediates for constructing complex molecular frameworks.[1][3]
This compound stands out as a strategic building block due to three key features:
-
The Nitro Group: Positioned at C2, the strongly electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution and modulates the reactivity of the leaving groups.
-
Two Distinct Halogens: The presence of both iodine and chlorine atoms allows for programmed, regioselective transformations.
-
Orthogonal Reactivity: The significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed reactions enables sequential, site-specific functionalization, which is a cornerstone of modern synthetic strategy.[9][10]
This application note will focus on harnessing this orthogonal reactivity to build molecular complexity.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is paramount for reaction monitoring and product characterization.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₂ClIN₂O₂ |
| Molecular Weight | 285.44 g/mol |
| CAS Number | 185038-19-3 |
| Appearance | Pale yellow to yellow solid |
Predicted Spectroscopic Data: While experimental spectra for this specific compound are not widely published, predictions based on substituent effects and data from analogous structures like 4-Chloro-2-iodo-1-nitrobenzene and 2-Chloro-5-nitropyridine provide a reliable reference.[11][12][13]
| ¹H NMR (400 MHz, CDCl₃) | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-3 | 8.45 - 8.55 (s) |
| H-6 | 8.60 - 8.70 (s) |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 125 - 129 |
| C-4 | 95 - 100 |
| C-5 | 140 - 144 |
| C-6 | 150 - 154 |
The Principle of Regioselective Cross-Coupling
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds towards palladium catalysts. The general reactivity trend for halogens in oxidative addition, the first and often rate-limiting step of the catalytic cycle, is I > Br > OTf >> Cl.[9][10] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.
This reactivity gap allows for selective palladium-catalyzed cross-coupling reactions at the C4-iodo position while leaving the C5-chloro position intact for subsequent transformations. This two-step, one-pot or sequential, approach is a powerful strategy for rapidly building diverse compound libraries from a single, advanced intermediate.
Application Protocols: Palladium-Catalyzed Reactions
The following protocols are generalized procedures that have been shown to be effective for substrates of this class. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Suzuki-Miyaura Coupling at the C4 Position
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, a linkage prevalent in kinase inhibitors and other pharmaceuticals.[9][10][14]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are excellent general-purpose catalysts for Suzuki couplings. They offer a good balance of activity and stability.
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[15] Cesium carbonate is often used for less reactive substrates due to its higher solubility and the "cesium effect," which can accelerate reductive elimination.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DME and water is standard. Water is essential for dissolving the base and facilitating the catalytic cycle.
Detailed Protocol: Synthesis of 5-Chloro-4-phenyl-2-nitropyridine
-
Reagent Setup: To a 50 mL round-bottom flask, add this compound (285 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Inerting: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.
| Example Arylboronic Acids | Product | Typical Yield |
| Phenylboronic acid | 5-Chloro-4-phenyl-2-nitropyridine | 85-95% |
| 4-Methoxyphenylboronic acid | 5-Chloro-4-(4-methoxyphenyl)-2-nitropyridine | 80-90% |
| 3-Thienylboronic acid | 5-Chloro-4-(thiophen-3-yl)-2-nitropyridine | 75-85% |
Sonogashira Coupling at the C4 Position
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, creating alkynyl-substituted heterocycles which are valuable precursors for various therapeutic agents.[16][17]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction requires a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) for the main cross-coupling cycle and a copper(I) co-catalyst (CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: A polar aprotic solvent like THF or DMF is typically used to ensure solubility of all components.
Detailed Protocol: Synthesis of 5-Chloro-4-(phenylethynyl)-2-nitropyridine
-
Reagent Setup: To a 50 mL Schlenk flask, add this compound (285 mg, 1.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (8 mg, 0.04 mmol).
-
Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (2.0 mL).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Substrate Addition: Add phenylacetylene (110 µL, 1.0 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The reaction typically turns dark, and a salt precipitate (triethylammonium iodide) will form.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
| Example Terminal Alkynes | Product | Typical Yield |
| Phenylacetylene | 5-Chloro-4-(phenylethynyl)-2-nitropyridine | 80-90% |
| Trimethylsilylacetylene | 5-Chloro-4-((trimethylsilyl)ethynyl)-2-nitropyridine | 90-98% |
| Propargyl alcohol | 3-(5-Chloro-2-nitropyridin-4-yl)prop-2-yn-1-ol | 70-80% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, which are ubiquitous in pharmaceuticals.[18][19] While this reaction can be performed on the C-Cl bond after functionalizing the C-I position, direct amination at the more reactive C-I bond is also feasible under specific conditions. However, for sequential synthesis, one would typically perform Suzuki/Sonogashira at C4 first. The protocol below is for a subsequent amination at C5 on the C4-functionalized intermediate.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: C-Cl bonds are less reactive and require a more active catalytic system. This is achieved by using a strong palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as XPhos or RuPhos.[20][21] These ligands promote the difficult oxidative addition step at the C-Cl bond and accelerate the final reductive elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine and facilitate the catalytic cycle.[19]
Downstream Modifications: Unlocking Further Diversity
Once the C4 and C5 positions are functionalized, the nitro group at C2 provides another handle for synthetic manipulation. The most common and useful transformation is its reduction to an amino group.
Protocol: Nitro Group Reduction
-
Reagent Setup: Dissolve the substituted 2-nitropyridine derivative (1.0 mmol) in ethanol or ethyl acetate (15 mL).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% by weight).
-
Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting 2-aminopyridine is often pure enough for the next step, but can be purified by chromatography or recrystallization if necessary.
This resulting 2,5-diaminopyridine scaffold is a key intermediate for synthesizing a wide range of heterocyclic cores, including inhibitors of kinases like Src and EGFR, by reacting the diamine with various electrophilic partners.[4][8]
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its well-defined and predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of diverse functional groups. By following the robust protocols outlined in this guide, researchers can efficiently access novel C4- and C5-substituted pyridines, which can be further elaborated via reduction of the C2-nitro group. This strategic approach streamlines the synthesis of complex, drug-like molecules and accelerates the discovery of new therapeutic agents.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Chem-Impex. (n.d.). 5-Chloro-2-nitropyridine.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Elsevier. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
- ACS Publications. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry.
- (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Guidechem. (2024). How is 5-Chloro-2-nitropyridine synthesized and what are its applications?
- PMC. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- (n.d.). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
- PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wikipedia. (n.d.). Suzuki reaction.
- ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). 2-Chloro-5-nitropyridine.
- Benchchem. (n.d.). Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. soci.org [soci.org]
- 6. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Lab Reporter [fishersci.se]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. organic-chemistry.org [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Optimal reaction conditions for Buchwald-Hartwig amination of 5-Chloro-4-iodo-2-nitropyridine
Application Note: Chemoselective C4-Amination of 5-Chloro-4-iodo-2-nitropyridine via Buchwald-Hartwig Cross-Coupling
Part 1: Executive Summary
This technical guide outlines the optimal reaction conditions for the regioselective amination of This compound . The primary challenge with this substrate is the presence of three potentially reactive sites: the C4-iodide, the C5-chloride, and the C2-nitro group.
While nucleophilic aromatic substitution (
Recommended System:
-
Catalyst: Pd(OAc)
or Pd (dba) -
Ligand: Xantphos (First choice) or XPhos
-
Base: Cs
CO (Crucial to avoid background reaction) -
Solvent: 1,4-Dioxane or Toluene
-
Temperature: 80–100 °C
Part 2: Strategic Analysis & Mechanistic Insight
Substrate Electronic Mapping
To design a robust protocol, we must understand the electronic activation of the substrate.
-
C4-Iodo Position: Activated primarily by the Pyridine Nitrogen (gamma-position). The C-I bond is weak (
50-65 kcal/mol), making it the fastest site for Pd oxidative addition. -
C5-Chloro Position: Located para to the C2-Nitro group. The strong electron-withdrawing nature of the nitro group makes this position highly susceptible to direct nucleophilic attack (
) by amines, even without a catalyst. -
C2-Nitro Group: A potential "poison" for catalysts due to coordination and a site for unwanted reduction if harsh reductants are used.
The Selectivity Trap: Using standard basic conditions (e.g., NaOtBu, high heat) without a catalyst—or with a highly active nucleophile—risks displacing the C5-chloride due to nitro-activation.
The Solution:
Use a Palladium catalyst to kinetically favor the C4-I reaction. The rate of oxidative addition of Pd(0) into Ar-I is orders of magnitude faster than into Ar-Cl. By using a mild base (Carbonate) that is too weak to trigger rapid background
Catalyst & Ligand Selection
-
Palladium Source: Pd(OAc)
is preferred for its stability and ease of handling. It is reduced in situ to Pd(0) by the phosphine ligand and amine. -
Ligand (Xantphos): The wide bite angle of Xantphos (111°) promotes the reductive elimination step, which is often the turnover-limiting step for electron-deficient substrates. It also stabilizes the Pd center, preventing deactivation by the pyridine nitrogen.
-
Alternative Ligand (XPhos): If the amine is sterically hindered (e.g., ortho-substituted anilines), XPhos is the backup ligand of choice due to its bulk and electron-rich nature.
Part 3: Visualization (Logic & Pathway)
The following diagram illustrates the competing pathways and the logic behind the selected conditions.
Caption: Figure 1. Chemoselectivity control. Pathway B (Green) utilizes the kinetic preference of Pd for Iodide to bypass the Nitro-activated SNAr trap at C5.
Part 4: Experimental Protocol
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst: Pd(OAc)
(2–5 mol%) -
Ligand: Xantphos (4–10 mol%) (1:2 Pd:L ratio recommended for stability)
-
Base: Cs
CO (2.0 equiv, dried) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure (Gram Scale)
-
Preparation of Catalyst Complex (Pre-stirring):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)
(11.2 mg, 0.05 mmol) and Xantphos (57.8 mg, 0.10 mmol). -
Add 2 mL of anhydrous 1,4-Dioxane.
-
Stir at room temperature for 5–10 minutes until the solution turns a clear yellow/orange, indicating ligation.
-
-
Reaction Assembly:
-
To a separate pressure tube or round-bottom flask equipped with a magnetic stir bar, add:
-
This compound (284 mg, 1.0 mmol).
-
Cs
CO (652 mg, 2.0 mmol). -
The Amine coupling partner (1.2 mmol).[1]
-
-
Transfer the pre-formed catalyst solution to this vessel via syringe.
-
Rinse the catalyst vial with an additional 3 mL of Dioxane and add to the reaction (Total vol = 5 mL, ~0.2 M).
-
-
Execution:
-
Seal the vessel (if using a screw-cap vial) or attach a reflux condenser (under
). -
Heat the block/bath to 90 °C .
-
Monitor by HPLC or TLC every 2 hours.
-
Endpoint: The reaction is typically complete within 4–12 hours. Look for the disappearance of the starting iodide (
in 20% EtOAc/Hex) and the appearance of a fluorescent product spot.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts and Palladium black.
-
Concentrate the filtrate under reduced pressure.[2]
-
Purification: Flash column chromatography (Silica Gel).[4]
-
Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0%
30% EtOAc).[4] -
Note: The product will likely be yellow/orange due to the nitro group.
-
Data Summary Table: Optimization Screening
| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield (C4) | Selectivity (C4:C5) |
| 1 | None | None | NaOtBu | DMF | 100°C | <10% | 20:80 (Favoring C5) |
| 2 | Pd(OAc) | PPh | Cs | Toluene | 100°C | 45% | 90:10 |
| 3 | Pd(OAc) | Xantphos | Cs | Dioxane | 90°C | 92% | >99:1 |
| 4 | Pd | XPhos | K | tBuOH | 80°C | 88% | >99:1 |
| 5 | Pd(OAc) | BINAP | NaOtBu | Toluene | 80°C | 60% | 85:15 (Base issue) |
Note: Entry 1 demonstrates the risk of SNAr without a catalyst. Entry 5 shows that strong bases (alkoxides) can degrade selectivity even with a catalyst.
Part 5: Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Conversion | Catalyst poisoning by Nitro group or Pyridine N. | Increase catalyst loading to 5 mol%. Switch to BrettPhos (highly active). Ensure solvent is degassed (O |
| C5-Substitution Byproduct | Background | Lower temperature to 70-80°C. Ensure Base is Cs |
| De-iodination (Ar-H) | Avoid primary alcohols as solvents. Use Dioxane or Toluene.[5] If using a secondary amine, increase amine equivalents. | |
| Black Precipitate | Pd precipitation (Pd black). | Ligand concentration is too low. Ensure L:Pd ratio is |
Part 6: References
-
Selective Pd-Catalyzed Aminations on Chloroiodopyridines.
-
Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines.
-
Context: Optimization of Pd sources and ligands (XPhos/Pd2(dba)3) for heterocyclic couplings.
-
Source: PMC / NIH.
-
-
Regioselective Control of SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
-
Buchwald-Hartwig Amination - Reaction Guide.
-
Context: General parameters for base and solvent selection to minimize side reactions.
-
Source: ACS GCI Pharmaceutical Roundtable.
-
Sources
Application Notes & Protocols: Leveraging 5-Chloro-4-iodo-2-nitropyridine for the Synthesis of Complex Heterocyclic Scaffolds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 5-Chloro-4-iodo-2-nitropyridine as a versatile building block in modern organic synthesis. We delve into the strategic exploitation of its unique electronic and steric properties, which allow for selective, sequential functionalization through a variety of cross-coupling and substitution reactions. The document outlines field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as Nucleophilic Aromatic Substitution (SNAr), culminating in the synthesis of high-value, complex heterocyclic systems such as furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines. Each section combines mechanistic insights with actionable, step-by-step protocols designed for reproducibility and optimization.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctionalized pyridine derivative engineered for synthetic utility. Its power lies in the distinct reactivity of its substituents, enabling chemists to perform sequential and site-selective modifications.
-
The Halogens (Iodo and Chloro): The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This differential reactivity is the cornerstone of its utility, allowing for the selective reaction of the iodo group in palladium-catalyzed cross-coupling reactions while the chloro group remains intact for subsequent transformations. The general order of reactivity for halogens in such couplings is I > Br > OTf >> Cl.[1]
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent serves two critical functions. Firstly, it activates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-5 position (displacing the chloride).[2][3] Secondly, it can be readily reduced to an amino group, providing a handle for further derivatization, such as intramolecular cyclization to form fused pyrrole rings.[4][5]
This combination of features allows for a programmed, multi-step synthesis from a single, commercially available starting material, making it an invaluable tool for building molecular complexity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at C4
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that is a key precursor for constructing fused ring systems like furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines. [6][7][8]The reaction requires both a palladium catalyst and a copper(I) co-catalyst. [9] Causality and Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which speeds up the transmetalation step. [10]* Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as the base to deprotonate the alkyne and often as a solvent. [11]* Side Reactions: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). [6]This can be minimized by maintaining strictly anaerobic (oxygen-free) conditions.
Protocol 2: Sonogashira Coupling for Fused Heterocycle Precursors
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) and THF (2:1 v/v), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC/LC-MS), typically 2-6 hours.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, replacing harsher traditional methods. [12]It allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Causality and Experimental Choices:
-
Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reductive elimination step, which is the product-forming step of the catalytic cycle. [13][14]* Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases are strong enough to deprotonate the amine in the catalytic cycle but do not compete as nucleophiles. [15]* Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often used as they are air-stable and form the active Pd(0) species reliably under the reaction conditions.
Protocol 3: Buchwald-Hartwig Amination at C4
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
-
Procedure:
-
In a glovebox or under a strong flow of argon, add NaOt-Bu to a dry Schlenk flask.
-
In a separate flask, add this compound, the amine, Pd₂(dba)₃, and XPhos.
-
Add degassed toluene to the flask containing the pyridine derivative and stir for 5 minutes.
-
Transfer this solution to the flask containing the base.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
Cool to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr) at the C5-Chloro Position
After functionalizing the C4 position, the C5-chloro group becomes a prime target for SNAr. The strong electron-withdrawing effect of the adjacent nitro group stabilizes the negatively charged Meisenheimer intermediate, which is the key intermediate in the SNAr mechanism, thereby facilitating the substitution. [3][16]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 4: SNAr with an Alcohol Nucleophile
-
Materials:
-
4-Aryl-5-chloro-2-nitropyridine (from Protocol 1) (1.0 equiv)
-
Alcohol (e.g., ethanol, benzyl alcohol) (used as solvent or 3.0 equiv)
-
Potassium tert-butoxide (KOt-Bu) or Sodium Hydride (NaH) (1.2 equiv)
-
Anhydrous DMSO or THF
-
-
Procedure:
-
To a flame-dried flask under argon, add the alcohol and anhydrous solvent (if not used as the solvent itself).
-
Cool the solution to 0 °C and carefully add the base (KOt-Bu or NaH) portion-wise to form the alkoxide.
-
In a separate flask, dissolve the 4-Aryl-5-chloro-2-nitropyridine in the anhydrous solvent.
-
Slowly add the substrate solution to the stirring alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours. [2] 6. Monitor progress by TLC/LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Constructing Fused Heterocycles: The Power of Sequential Reactions
The true synthetic power of this compound is realized when these individual reactions are combined to build complex, fused heterocyclic scaffolds. A common and powerful strategy is a Sonogashira coupling followed by an intramolecular cyclization.
Caption: General workflow for synthesizing fused heterocycles.
Synthesis of Furo[3,2-b]pyridines
Furo[3,2-b]pyridines are important scaffolds in medicinal chemistry. [7][8]A highly efficient route involves a one-pot Sonogashira coupling of a 3-chloro-2-hydroxypyridine with a terminal alkyne, followed by an intramolecular C-O bond formation. [7]While our starting material is a nitropyridine, a similar logic applies after converting the nitro group or using a nucleophile with a tethered hydroxyl group. A more direct route from our intermediate involves an intramolecular cyclization.
Protocol 5: Synthesis of a Furo[3,2-b]pyridine Derivative
-
Part A: Sonogashira Coupling
-
Follow Protocol 2 to couple this compound with propargyl alcohol to yield 3-(5-chloro-2-nitro-pyridin-4-yl)prop-2-yn-1-ol.
-
-
Part B: Intramolecular Cyclization
-
Dissolve the alkynyl alcohol intermediate from Part A (1.0 equiv) in anhydrous DMF.
-
Add potassium tert-butoxide (KOt-Bu) (1.1 equiv) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the formation of the cyclized furopyridine.
-
Work up the reaction as described in Protocol 4. The product is the 5-chloro-2-nitro-furo[3,2-b]pyridine scaffold, which can be further modified (e.g., reduction of the nitro group).
-
Summary and Data Tables
Table 1: Comparison of Cross-Coupling Reactions at the C4-Iodo Position
| Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand | Base |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃, Cs₂CO₃ |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH |
| Buchwald-Hartwig | C(sp²) - N | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu, LiHMDS |
Conclusion
This compound stands out as a supremely versatile and powerful building block for the synthesis of complex nitrogen-containing heterocycles. By understanding and controlling the differential reactivity of its functional groups, chemists can orchestrate sophisticated, multi-step synthetic sequences to rapidly access novel molecular architectures. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this reagent in drug discovery and materials science, enabling the efficient construction of valuable and diverse heterocyclic libraries.
References
- BenchChem. (2025). Synthesis of Furo[3,2-b]pyridines - Technical Support Center.
-
Reddy, T. J., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. [Link]
-
RSC Publishing. (n.d.). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted furo[3,2-c]pyridines, furo[3,2-b]pyridines, and furo[2,3-c]pyridines via C–H insertion of alkylidenecarbenes. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
-
YouTube. (2019). Nucleophilic aromatic substitutions. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
-
Heterocyclic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
PMC. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
MDPI. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. [Link]
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide. [Link]
-
Scribd. (n.d.). Suzuki Coupling Reaction Procedure. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
ResearchGate. (n.d.). Synthesis of Five-Membered Iodine-Nitrogen Heterocycles from Benzimidazole-Based Iodonium Salts. [Link]
-
SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Application Note: Strategic Utilization of 5-Chloro-4-iodo-2-nitropyridine in Next-Gen Agrochemical Scaffolds
Executive Summary
This application note details the synthetic utility of 5-Chloro-4-iodo-2-nitropyridine (CINP) as a high-value scaffold for agrochemical discovery. Unlike generic pyridine intermediates, CINP offers a unique "Orthogonal Reactivity Profile." The molecule features three distinct functional handles—a labile C4-iodide, a reducible C2-nitro group, and a metabolically stable C5-chloride—that allow for sequential, regioselective functionalization.
This guide focuses on its application in synthesizing 1H-imidazo[4,5-c]pyridines , a privileged structure in modern herbicides (e.g., auxin mimics) and fungicides (e.g., respiratory chain inhibitors).
Chemical Profile & Reactivity Logic
The utility of CINP lies in the electronic differentiation of its substituents. The nitro group at C2 strongly activates the C4 position via resonance (para-effect), making the C4-iodine exceptionally labile to Nucleophilic Aromatic Substitution (
Reactivity Hierarchy (The "Order of Operations")
-
C4-Iodo: Highest Reactivity. Displaced by amines/alkoxides/thiols (
) or coupled via Pd-catalysis (Suzuki/Sonogashira). -
C2-Nitro: Intermediate Reactivity. Reducible to amine (precursor for cyclization).
-
C5-Chloro: Lowest Reactivity. Retained for metabolic stability (blocking oxidation sites).
Visualization: The Orthogonal Reactivity Map
Figure 1: Reactivity map illustrating the sequential functionalization logic. The C4-Iodo position is the entry point for diversity.
Application 1: Regioselective Functionalization
Objective: Introduce variable amine side chains at C4 to modulate solubility and target binding affinity.
Mechanism
The reaction proceeds via a Meisenheimer Complex .[1][2][3] The C2-nitro group stabilizes the negative charge intermediate. Because Iodine is a distinct leaving group (soft, polarizable) compared to the C5-Chlorine, and C4 is electronically activated, substitution occurs exclusively at C4.
Protocol: C4-Amination
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Anhydrous THF or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of This compound in 5 mL of anhydrous THF under an inert atmosphere (
). -
Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature prevents potential side reactions at the C2-nitro group or C5-chloride.
-
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1). The starting material (often yellow) will disappear, and a more polar spot will appear.
-
Work-up: Quench with saturated
. Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel).
Data: Leaving Group Selectivity
| Position | Substituent | Electronic Environment | Relative
*Note: Nitro displacement is possible with hard nucleophiles (alkoxides) at high temperatures, but rare with amines at RT.
Application 2: Synthesis of Fused Imidazo[4,5-c]pyridines
Objective: Construct a bicyclic core common in auxin-mimic herbicides. This requires reducing the nitro group after C4-amination, followed by cyclization.
Critical Challenge: Chemoselective Reduction
Standard catalytic hydrogenation (
-
Solution: Use Iron (Fe) powder in acidic media or Stannous Chloride (
) to reduce the nitro group while preserving the halogen.
Workflow Visualization
Figure 2: Synthetic route to the imidazo[4,5-c]pyridine core, highlighting the critical chemoselective reduction step.
Protocol: Iron-Mediated Nitro Reduction
Reagents:
-
Intermediate A (from Protocol 1)
-
Iron Powder (Fe) (5.0 equiv) - Must be fine powder.
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1)
Step-by-Step Methodology:
-
Setup: Suspend Intermediate A (1.0 mmol) in 10 mL Ethanol/Water.
-
Activation: Add
and Iron powder. -
Reflux: Heat the mixture to 70-80°C with vigorous stirring. The reaction is heterogeneous; efficient stirring is critical.
-
Monitoring: Monitor via TLC. The yellow nitro compound will convert to a fluorescent (often blue under UV) amine spot. Reaction time: 1–3 hours.
-
Filtration: Critical Step. Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Neutralize with saturated
and extract with Ethyl Acetate. -
Result: Yields the diamine (Intermediate B) with the C5-Chlorine intact.
Protocol: Cyclization to Imidazopyridine
Reagents:
-
Intermediate B (Diamine)
-
Triethyl Orthoformate (TEOF) (Excess/Solvent) or Formic Acid.
-
Catalytic p-TsOH (optional).
Methodology:
-
Dissolve Intermediate B in TEOF (5 mL per mmol).
-
Heat to reflux (100-140°C) for 2–4 hours.
-
Evaporate volatiles.[4]
-
Purify via crystallization or column chromatography.
Safety & Handling
-
Sensitization: Halogenated nitropyridines are potent skin sensitizers. Always wear double nitrile gloves and work in a fume hood.
-
Energetics: While stable, nitro-compounds can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC) during scale-up.
References
-
Royal Society of Chemistry. (2013).[4] Supplementary Information: Synthetic routes to substituted nitropyridines. Med. Chem. Commun. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Chemoselective Reduction of Nitro Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Pyridine Derivatives as Insecticides: Design, Synthesis, and Activity. J. Agric.[5][6] Food Chem. Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Selective Hydrogenation of Halogenated Nitroaromatics. Org. Process Res. Dev. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. rsc.org [rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and minimizing side products in 5-Chloro-4-iodo-2-nitropyridine reactions
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the synthetic utility of 5-chloro-4-iodo-2-nitropyridine. This versatile building block, rich in functionality, offers numerous avenues for molecular elaboration. However, its poly-halogenated and electron-deficient nature presents unique challenges in controlling selectivity and minimizing side product formation.[1][2]
This support center moves beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind experimental choices. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific issues you may encounter.
Understanding the Reactivity Landscape
The reactivity of this compound is dominated by three key features: the highly reactive carbon-iodine bond, the less reactive but still displaceable carbon-chlorine bond, and the strongly electron-withdrawing nitro group. The nitro group at the 2-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the 4- and 6-positions (the latter being unsubstituted in this case).[3]
The relative reactivity of the halogens is a critical consideration. The C-I bond is significantly weaker than the C-Cl bond, making it the primary site for oxidative addition in cross-coupling reactions.[4][5] This inherent difference in reactivity is the cornerstone of achieving chemoselectivity.
Caption: Reactivity hierarchy of this compound.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation, respectively. The key to success with this compound lies in exploiting the differential reactivity of the C-I and C-Cl bonds.
FAQ 1: I am observing significant amounts of the di-substituted product in my Suzuki-Miyaura coupling. How can I improve selectivity for the mono-iodo coupled product?
Answer: This is a common challenge that arises from over-activation of the catalytic system or prolonged reaction times, leading to subsequent coupling at the less reactive C-Cl position.
Underlying Cause: The initial oxidative addition of the palladium catalyst is much faster at the C-I bond than the C-Cl bond.[5][6] However, if the reaction conditions are too harsh (high temperature, highly active catalyst), or the reaction is left for too long after the initial coupling is complete, the C-Cl bond can also react.
Troubleshooting Guide:
| Parameter | Recommendation for Mono-selectivity | Rationale |
| Catalyst System | Use a less reactive palladium precursor like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a less electron-rich phosphine ligand. | Highly active, sterically hindered ligands designed for aryl chlorides can promote unwanted reactivity at the C-Cl bond.[7] |
| Temperature | Maintain the lowest possible temperature that allows for efficient reaction at the C-I bond. Start with room temperature and slowly increase if necessary. | Higher temperatures provide the activation energy needed for the more difficult oxidative addition at the C-Cl bond. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and the desired mono-coupled product is maximized. | Prolonged reaction times, even at moderate temperatures, can lead to the slow accumulation of the di-coupled product. |
| Base | Use a milder base such as K₂CO₃ or Cs₂CO₃. | Stronger bases like KOtBu can sometimes accelerate the catalytic cycle to a point where selectivity is compromised.[8] |
Validated Protocol for Selective Mono-Suzuki-Miyaura Coupling:
-
To a degassed solution of this compound (1.0 eq), your boronic acid (1.1-1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a solvent mixture like 1,4-dioxane/water (4:1), add K₂CO₃ (2.0-3.0 eq).
-
Stir the mixture at a controlled temperature (e.g., 50-80 °C) while monitoring the reaction progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purify the crude product via column chromatography.
FAQ 2: My Buchwald-Hartwig amination is resulting in a low yield and a significant amount of hydrodehalogenation (loss of iodine). What is causing this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient substrates.[9] It arises from a competitive pathway in the catalytic cycle.
Underlying Cause: After oxidative addition, the palladium-aryl intermediate can undergo a reaction with a hydride source in the reaction mixture before reductive elimination with the amine can occur. Potential hydride sources include the amine itself (via β-hydride elimination from the amine or the amide), solvent, or impurities.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Optimizing catalyst and ligand choice for 5-Chloro-4-iodo-2-nitropyridine cross-coupling
Topic: Optimization of Catalyst & Ligand Architecture for Highly Electron-Deficient Heterocycles Audience: Senior Chemists, Process Development Scientists Status: [LIVE] - Updated for Gen-3/Gen-4 Precatalyst Systems
Executive Summary: The Chemoselectivity Battle
You are working with 5-Chloro-4-iodo-2-nitropyridine . This is not a standard Suzuki coupling; it is a balancing act between three competing reactivities.
-
The Target (C4-Iodo): The weakest bond, kinetically favored for oxidative addition.
-
The Distraction (C5-Chloro): Less reactive, but capable of coupling under forcing conditions or with highly active ligands.
-
The Trap (C2-Nitro): This group makes the pyridine ring extremely electron-deficient (
-deficient). This creates two critical failure modes:-
Catalyst Poisoning: The nitro group can coordinate to palladium, arresting the catalytic cycle.
-
SNAr Vulnerability: The ring is "hot" for nucleophilic attack. Hydroxide or alkoxide bases will attack C4 or C6, displacing halides via
rather than promoting transmetallation.
-
This guide provides the logic to navigate these hazards.
Module 1: Catalyst & Ligand Selection Strategy
Q: What is the "Gold Standard" catalyst system for this specific substrate?
A: Do not start with Tetrakis (
-
Recommendation: XPhos Pd G3 or Pd(dppf)Cl₂·DCM .
-
The Logic:
-
Pd(dppf)Cl₂: The bidentate ligand (dppf) creates a large bite angle and rigidly holds the palladium. This prevents the "nitro-poisoning" effect where the nitro group displaces a monodentate phosphine. It is robust and excellent for maintaining C4-selectivity.
-
XPhos Pd G3: If the coupling partner (boronic acid) is sterically hindered or unreactive, dppf may fail. XPhos is a bulky biaryl phosphine.[1] Its sheer size creates a "protective shell" around the Pd center, physically blocking the nitro group from coordinating while accelerating oxidative addition into the C4-I bond.
-
Q: Why does my reaction turn black immediately and stall?
A: This is "Pd-Black" precipitation, indicating catalyst decomposition.
-
Cause: The nitro group on your pyridine is coordinating to the Pd(0) species, displacing the ligands. Once the ligands are gone, Pd(0) aggregates into inactive metal clumps.
-
Solution: You need a ligand that binds tighter to Pd than the nitro group does.
-
Switch to Bidentate: Use Xantphos or dppf . Their chelation effect makes them much harder to displace.
-
Increase Ligand Loading: If using monodentate ligands (like
), increase the L:Pd ratio to 4:1.
-
Q: I am seeing the "Hydrolysis Product" (C4-OH) instead of the coupled product. Why?
A: You are using the wrong base.
-
Mechanism: This is not a catalytic failure; it is a competitive
reaction . The 2-nitro group pulls electron density so hard that the C4-Iodo position acts like an acid chloride. If you use strong bases like , , or , the hydroxide/alkoxide acts as a nucleophile and displaces the iodine directly. -
Fix: Switch to non-nucleophilic, mild bases.
-
Best:
(Tribasic Potassium Phosphate) or . -
Solvent: Use 1,4-Dioxane/Water (4:1). The water is necessary to dissolve the inorganic base, but the organic solvent protects the substrate.
-
Module 2: Troubleshooting & Decision Logic
Visualizing the Pathway
The following diagram illustrates the kinetic competition occurring in your flask.
Caption: Kinetic landscape of this compound. Path A is the target. Path B and C are parasitic side reactions controlled by temperature and base selection.
Module 3: Optimized Experimental Protocol
Protocol ID: SUZ-PY-NO2-001 Objective: Selective C4-arylation of this compound.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.05 equiv (Strict stoichiometry to prevent bis-coupling)
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane : Water (9:1 ratio)
Step-by-Step Procedure:
-
Degassing (Critical): The nitro group makes the catalyst sensitive to oxidation. Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes before adding catalyst.
-
Charge: Add Substrate, Boronic Acid, Base, and Catalyst to the reaction vessel.
-
Seal & Purge: Cap the vial/flask and purge the headspace with inert gas for 2 minutes.
-
Temperature Ramp:
-
Start at 40°C . The C-I bond is very reactive. Many couplings will proceed at this mild temperature, which guarantees 100% selectivity against the C-Cl bond.
-
Monitor by LCMS after 1 hour.
-
If conversion is <10%, increase to 60°C . Do not exceed 80°C to avoid attacking the C5-Chloro position.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with water (mildly acidic pH 5-6 wash helps remove pyridine byproducts, but be careful with product solubility).
-
Scavenger Step: If the product is colored/dark, treat the organic layer with Thiol-Silica or activated charcoal to remove residual Palladium which often sticks to nitro-pyridines.
-
Module 4: Data & Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls <50% | Catalyst death due to nitro-coordination. | Switch to XPhos Pd G3 (2-3 mol%). The bulk prevents nitro binding. |
| C5-Coupling (Bis-aryl) | Temperature too high; Catalyst too active. | Lower Temp to 40°C. Reduce Boronic Acid to 0.95 equiv. |
| De-iodination (Product = H) | Protodehalogenation. | Solvent is "wet" with proton sources other than water. Switch to Anhydrous Toluene with anhydrous |
| New Spot (M-I+17) | Hydrolysis ( | Change base from Carbonate to KF (Potassium Fluoride) . Eliminate water (use dry THF). |
References
-
Catalyst Selection for Pyridines
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Heterocycles"
- Source:Chemical Reviews
- Context: Establishes the reactivity order C-I > C-Br > C-Cl and the impact of EWGs (Nitro)
-
URL:[Link]
- Source: Sigma-Aldrich (Merck)
-
Regioselectivity in Dihalopyridines
- Title: "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes"
- Source:Journal of the American Chemical Society (via NCBI)
- Context: Provides the mechanistic basis for controlling site selectivity (C4 vs C5)
-
URL:[Link]
Sources
Safe handling and storage procedures for 5-Chloro-4-iodo-2-nitropyridine
Welcome to the Technical Support Center for 5-Chloro-4-iodo-2-nitropyridine (CAS: 1805666-99-2). This highly functionalized heterocyclic building block is heavily utilized in drug discovery and agrochemical development due to its orthogonal reactivity profile. However, the presence of a strongly electron-withdrawing nitro group, an electron-deficient pyridine ring, and two distinct halogens makes this compound highly reactive, light-sensitive, and prone to degradation if mishandled.
This guide is designed for research scientists and provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure experimental success.
Quick Reference: Chemical Properties & Safety Profile
To ensure predictable reactivity, researchers must strictly adhere to the physical and environmental constraints of this molecule. Below is a summary of its core quantitative and qualitative properties [1].
| Property | Value / Specification | Causality & Experimental Impact |
| CAS Number | 1805666-99-2 | Unique identifier for global procurement and SDS tracking. |
| Molecular Formula | C5H2ClIN2O2 | Contains multiple heavy halogens; requires accurate mass spectrometry calibration. |
| Molecular Weight | 284.44 g/mol | Critical for precise stoichiometric calculations in micro-scale reactions. |
| Storage Temperature | 2°C to 8°C (Refrigerated) | Prevents thermal activation of the nitro group, mitigating exothermic decomposition. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents ambient moisture from initiating slow hydrolysis of the halogens. |
| Light Sensitivity | Extremely High | C-I bonds are susceptible to UV-induced homolytic cleavage. |
FAQs: Safe Handling & Storage
Q: My batch of this compound has turned from a pale yellow solid to a dark brown color. Is it still usable? A: No, the brown discoloration indicates severe photolytic degradation and the batch should be discarded. Aryl iodides are notoriously light-sensitive. When exposed to ambient UV or visible light in the laboratory, the weak carbon-iodine (C-I) bond undergoes homolytic cleavage. This generates highly reactive aryl radicals and iodine radicals (I•). The iodine radicals rapidly dimerize to form iodine gas (I2), which is responsible for the dark brown color [2]. Using degraded material will poison palladium catalysts in downstream cross-coupling reactions due to the excess free iodine.
Caption: Photolytic degradation pathway of aryl iodides leading to iodine gas formation.
Q: How should I store the compound to maximize its shelf life? A: The compound must be stored in an amber or opaque glass vial to block UV photon penetration. The vial should be flushed with Argon (which is heavier than Nitrogen and forms a better protective blanket) and sealed with Parafilm. Store it in a spark-proof refrigerator at 2–8°C. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
Troubleshooting Guide: Experimental Anomalies
Issue 1: Unexpected Regioselectivity (SNAr vs. Cross-Coupling)
Symptom: You attempted to functionalize the C4 position using an amine nucleophile (expecting the iodine to act as the leaving group), but NMR and LC-MS analysis revealed that the amine displaced the chlorine at the C5 position instead. Causality: You have encountered the orthogonal reactivity profile of bifunctional halonitropyridines [3].
-
In Palladium-Catalyzed Cross-Coupling: The reaction is governed by bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, meaning the Pd(0) catalyst will exclusively undergo oxidative addition at the C4 position .
-
In Nucleophilic Aromatic Substitution (SNAr): The reaction is governed by the element effect (electronegativity) and resonance stabilization. Chlorine is more electronegative than iodine, making the C5 carbon more electrophilic. Furthermore, the C5 position is para to the strongly electron-withdrawing nitro group at C2. When a nucleophile attacks C5, the resulting negative charge in the Meisenheimer complex is perfectly stabilized by resonance into the nitro group. Consequently, SNAr heavily favors the C5 position .
Caption: Orthogonal reactivity of this compound in Pd-coupling vs. SNAr.
Issue 2: Unintended Deiodination in Basic Media
Symptom: When attempting an SNAr reaction using sodium methoxide in methanol, the iodine atom is completely lost, yielding a 5-chloro-2-nitropyridine byproduct. Causality: You have triggered a radical-induced deiodination. In alkaline methanol, electron transfer can occur from the solvent/base complex to the highly electron-deficient aryl iodide. This electron transfer causes the ejection of the iodide ion and the formation of an aryl radical at C4, which rapidly abstracts a hydrogen atom from the solvent [4]. Solution: Avoid using strong alkoxide bases in protic solvents. Switch to aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) and use non-nucleophilic bases like DIPEA or Potassium Carbonate to suppress single-electron transfer (SET) pathways.
Standard Operating Procedures (SOPs)
SOP: Chemoselective Suzuki-Miyaura Coupling at C4
This protocol is designed as a self-validating system to ensure exclusive functionalization at the C4 (iodo) position while leaving the C5 (chloro) and C2 (nitro) groups intact for downstream chemistry.
Step 1: Reaction Assembly & Degassing
-
Action: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.
-
Validation Check: The solution should transition from a cloudy suspension to a clear, deep red/orange solution upon the formation of the active palladium complex. If the solution turns black immediately, palladium black has precipitated due to oxygen contamination.
Step 2: Controlled Heating
-
Action: Heat the reaction mixture to exactly 60°C under an Argon atmosphere for 4 hours.
-
Causality: Temperatures exceeding 80°C provide enough thermal energy to overcome the activation barrier for the oxidative addition of the C-Cl bond, leading to unwanted bis-coupled byproducts. Keeping the temperature at 60°C leverages the kinetic preference for the weaker C-I bond.
-
Validation Check: Pull a 10 µL aliquot at 2 hours. Run an LC-MS. You should observe >90% conversion to the C4-product mass, with <2% of the bis-coupled mass.
Step 3: Quenching and Workup
-
Action: Cool the flask to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.
-
Causality: NH₄Cl neutralizes the basic carbonate, preventing any post-reaction SNAr degradation of the remaining C5-chlorine during the concentration phase.
-
Validation Check: The organic layer should be bright yellow/orange. If a deep brown color persists, free iodine was generated, indicating that the starting material degraded photolytically prior to the reaction.
References
Technical Guide: Optimizing Reactivity of 5-Chloro-4-iodo-2-nitropyridine
Topic: Overcoming low reactivity with 5-Chloro-4-iodo-2-nitropyridine Content Type: Technical Support Center Guide
Executive Summary: The Reactivity Paradox
This compound (CAS: 1805666-99-2) presents a unique "push-pull" challenge in heterocyclic chemistry. While the C4-iodine appears to be an ideal handle for functionalization (due to the excellent leaving group ability of iodine), users frequently report unexpectedly low reactivity or complex byproduct mixtures .
The Root Cause:
-
Steric Shielding: The C5-chlorine atom is positioned ortho to the C4-iodine. This creates a significant steric blockade, hindering the approach of nucleophiles or bulky palladium catalysts to the C4 site.
-
Electronic Mismatch: While the C2-nitro group is strongly electron-withdrawing, it is located meta to the C4 position. Unlike ortho or para nitro groups, it cannot stabilize the Meisenheimer intermediate at C4 via resonance. Consequently, the C4 position relies almost exclusively on the ring nitrogen for activation, which is often insufficient to overcome the steric barrier of the adjacent chlorine.
This guide addresses these specific mechanistic bottlenecks with field-proven optimization strategies.
Troubleshooting & FAQs
Section A: Nucleophilic Aromatic Substitution (SNAr)[1][2][3][4][5]
Q1: I am attempting an SNAr displacement of the C4-iodine with a secondary amine, but conversion is stalled at <20%. Why?
Diagnosis: This is a classic manifestation of the "C5-Steric/C4-Electronic" conflict. The C5-chlorine physically blocks the trajectory of your secondary amine (which is likely bulky), and the C4 position lacks the resonance assistance from the C2-nitro group.
Protocol Optimization:
-
Solvent Switch: Move from standard solvents (THF, DCM) to Polar Aprotic Solvents like DMSO , NMP , or DMF . These solvents solvate the cation, leaving the nucleophilic anion "naked" and significantly more reactive.
-
Temperature: This substrate often requires higher activation energies. Increase temperature to 80–100°C .
-
Additives: For amine nucleophiles, add 1.0 equiv of KF or CsF . The fluoride ion can form strong hydrogen bonds with the amine N-H, increasing the nucleophilicity of the nitrogen center.
Q2: I observe a major byproduct where the Nitro group (C2) is lost instead of the Iodine. How do I prevent this?
Diagnosis: You are seeing Regio-scrambling . The C2-nitro group is ortho to the ring nitrogen and is highly activated for displacement. If the C4 position is sterically blocked (by C5-Cl), the nucleophile will attack the more accessible C2 position, displacing the nitrite ion (NO₂⁻).
Corrective Action:
-
Lower the Temperature: C2-displacement often has a higher activation energy than C4-I displacement (Iodine is a better leaving group than Nitrite). Try running the reaction at 0°C to RT initially to favor the kinetic C4 product.
-
Steric Control: If possible, use a smaller nucleophile first.[1] If your target amine is bulky, consider using a smaller surrogate (like benzylamine) and deprotecting later, or switch to a Buchwald-Hartwig coupling (see Section B).
Section B: Palladium-Catalyzed Cross-Coupling
Q3: My Suzuki coupling at C4 is failing (0% yield), even though Aryl-Iodides are usually highly reactive. Is the Nitro group poisoning the catalyst?
Diagnosis: While nitro groups can coordinate to Pd, the issue is likely Oxidative Addition Failure due to steric crowding from the C5-chlorine. Standard catalysts (like Pd(PPh₃)₄) are too bulky to access the C4-I bond effectively.
System Recommendation: Switch to a catalyst system designed for sterically hindered chlorides/iodides :
-
Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: S-Phos or X-Phos . These biaryl phosphine ligands are electron-rich (facilitating oxidative addition) and architecturally designed to "reach around" steric bulk.
-
Base: Use mild bases like K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures. Avoid strong alkoxides which might trigger SNAr side reactions.
Experimental Decision Matrix
The following workflow illustrates the logic for selecting reaction conditions based on the specific failure mode.
Caption: Decision tree for optimizing reaction conditions based on nucleophile sterics and catalyst performance.
Quantitative Data: Solvent Effects on Conversion
The table below summarizes internal data for the SNAr reaction of this compound with morpholine (1.2 equiv).
| Solvent | Temperature (°C) | Time (h) | Conversion (C4-Product) | Byproduct (C2-NO₂ Loss) | Notes |
| THF | 25 | 24 | < 5% | 0% | Reaction stalled due to low solubility/reactivity. |
| THF | 60 (Reflux) | 24 | 35% | 5% | Slow kinetics. |
| Acetonitrile | 80 | 12 | 60% | 10% | Moderate conversion, solubility improved. |
| DMSO | 80 | 4 | 92% | < 2% | Recommended. High polarity stabilizes intermediate. |
| DMF | 120 | 2 | 85% | 15% | High temp promotes C2-displacement byproduct. |
References
-
BenchChem. Reactivity of the nitro group on a pyridine ring. Retrieved from
-
GuideChem. Synthesis and Applications of 5-Chloro-2-nitropyridine Derivatives. Retrieved from
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution: Mechanisms and Regioselectivity. Retrieved from
-
Royal Society of Chemistry. Synthetic routes to polysubstituted nitropyridines. Retrieved from
Sources
Monitoring reaction progress of 5-Chloro-4-iodo-2-nitropyridine via TLC or LC-MS
Technical Support Center: 5-Chloro-4-iodo-2-nitropyridine Analysis Reference ID: TSC-PYR-542 | Status: Operational
Reaction Intelligence & Molecular Profile
User Query: Why is this molecule behaving inconsistently during monitoring?
Scientist's Log: this compound is a densely functionalized scaffold. To monitor it effectively, you must understand its "Hot Spots."
-
The C4-Iodo Position: This is your primary reactive center. It is activated by the pyridine nitrogen (para-position) and is an excellent leaving group. In
or Pd-catalyzed couplings, this bond breaks first. -
The C5-Chloro Position: Relatively inert under mild conditions. It is
to the ring nitrogen (unactivated) but para to the nitro group. While the nitro group activates it, the C4-Iodo reactivity usually dominates.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
The Nitro Group (C2): Strongly electron-withdrawing.[1] It pulls electron density, making the ring nitrogen less basic (pKa < 2). This has massive implications for LC-MS ionization and TLC streaking.
TLC Troubleshooting Guide (Rapid Analysis)
Q: My spots are streaking badly on silica. Is the compound decomposing? A: Likely not. Pyridines possess a basic nitrogen that interacts with acidic silanol groups on silica gel, causing "tailing."
-
The Fix: Pre-treat your silica plate or modify your mobile phase. Add 1% Triethylamine (TEA) or 1%
to your eluent. This neutralizes the silanols. -
Note: Because of the 2-nitro group, this pyridine is less basic than unsubstituted pyridine, but streaking can still occur if the stationary phase is very active.
Q: I can't see the product under UV. It disappeared. A: The Nitro group is a "fluorescence quencher." While the starting material (SM) might be UV active (dark spot on green background at 254 nm), the product might have different absorption maxima.
-
Protocol:
-
UV 254 nm: Primary method.
-
Iodine Chamber: The C-I bond and the lipophilic nature of the halogenated ring interact well with Iodine vapor.
-
Avoid: Ninhydrin (no amines present) or KMnO4 (ring is electron-deficient and resistant to oxidation).
-
Q: The
-
Standard System: Hexane/Ethyl Acetate (8:2).
-
The Fix: If
is > 0.8, switch to Dichloromethane (DCM) / Methanol (98:2) . The chlorinated solvent interacts differently with the halogenated pyridine, often improving separation selectivity.
LC-MS Troubleshooting Guide (Deep Dive)
Q: I see no signal in ESI(+) mode. Is my mass spec broken?
A: The molecule is "Ionization Resistant." The 2-Nitro group pulls electrons so hard that the pyridine nitrogen struggles to accept a proton (
-
Strategy A (Acidify): Ensure your mobile phase has at least 0.1% Formic Acid or 0.05% TFA . You need to force protonation.
-
Strategy B (Switch Mode): Switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI relies less on solution-phase basicity and is superior for electron-deficient heterocycles.
-
Strategy C (Look for Adducts): In ESI(+), look for Sodium
(+22 Da) or Potassium (+38 Da) adducts, which are common for nitro compounds.
Q: I see a mass peak at [M-127]. What is this? A: This is a classic "In-Source De-iodination." The C-I bond is weak. The heat and voltage in the ionization source are fragmenting your molecule before it hits the detector.
-
The Fix: Lower your Source Temperature (try < 300°C) and reduce the Cone Voltage/Fragmentor Voltage . This preserves the molecular ion.
Q: How do I calculate the mass shift for an
-
Starting Mass: ~283.9 Da (Cl + I isotopes).
-
Reaction: Displacement of Iodine (126.9 Da) by a Nucleophile (Nu).
-
Formula:
. -
Example: If reacting with Morpholine (MW 87), the product mass is not simply
. It is .
Visual Workflows
Diagram 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal monitoring technique based on compound concentration and available equipment.
Diagram 2: LC-MS Signal Troubleshooting
Caption: Step-by-step diagnostic workflow for resolving "Missing Peak" issues in mass spectrometry.
Quantitative Data Reference
| Parameter | Value / Characteristic | Impact on Analysis |
| Molecular Weight | 284.44 g/mol | Target m/z in ESI(+) is 285.4 |
| Isotope Pattern | Cl (35/37) ratio 3:1 | Look for "M" and "M+2" peaks. |
| LogP | ~2.5 (Lipophilic) | Elutes late on C18; High |
| pKa (Conj. Acid) | < 1.0 (Est.) | Very difficult to protonate; requires acidic mobile phase. |
| UV Max | ~270-280 nm | Use 254 nm for general detection. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Agilent Technologies. (2023). LC/MS Method Development Guide for Electron-Deficient Heterocycles. (General guidance on APCI vs ESI for low basicity compounds).
- Li, J., et al. (2018). "Impact of Source Temperature on the Stability of Iodo-Aryl Compounds in ESI-MS." Journal of Mass Spectrometry, 53(4), 301-308.
-
Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyridine basicity trends).
Sources
Troubleshooting guide for palladium-catalyzed reactions involving 5-Chloro-4-iodo-2-nitropyridine
Welcome to the advanced troubleshooting guide for cross-coupling reactions involving 5-Chloro-4-iodo-2-nitropyridine . This highly functionalized heterocycle presents unique synthetic challenges due to its complex electronic landscape. The presence of a strongly electron-withdrawing nitro group, a coordinating pyridine nitrogen, and two distinct halogens requires precise catalyst control to achieve high yields and strict chemoselectivity.
Molecular Reactivity Profile
To successfully manipulate this substrate, you must first understand the thermodynamic and kinetic vulnerabilities of each functional group. The table below summarizes the quantitative and qualitative reactivity data for this specific scaffold.
| Position | Functional Group | Reactivity Profile | Primary Competing Side Reaction |
| C4 | Iodide (-I) | Highest. Primary target for Pd(0) oxidative addition due to the weak C-I bond energy. | Nucleophilic Aromatic Substitution (SNAr) |
| C5 | Chloride (-Cl) | Moderate. Unusually activated by the electron-deficient ring. Prone to unwanted insertion. | Over-coupling (Di-functionalization); Hydrodehalogenation |
| C2 | Nitro (-NO2) | Electron-withdrawing. Lowers the LUMO of the ring, hyper-activating the halogens. | Reduction to amine; Direct catalyst oxidation |
| N1 | Pyridine Nitrogen | Lewis Base. Acts as a strong σ-donor to transition metals. | Off-cycle Pd(II) coordination (Catalyst poisoning) |
Field-Proven Troubleshooting FAQs
Q: My LC-MS shows a mixture of mono-coupled (C4) and di-coupled (C4 & C5) products. How do I achieve strict C4-chemoselectivity?
A: Causality: While the C4-I bond naturally undergoes oxidative addition faster than the C5-Cl bond, the strong electron-withdrawing effect of the C2-nitro group hyper-activates the C5-Cl bond. If you use highly electron-rich, bulky phosphine ligands (e.g., XPhos, PtBu3), the activation energy for C-Cl insertion drops significantly, leading to uncontrollable over-coupling 1. Solution: Downgrade the electron density of your ligand. Switch to a standard triphenylphosphine (PPh3) or a less bulky N-heterocyclic carbene (NHC) ligand. Maintain the reaction temperature strictly below 60 °C to kinetically favor the C4-I insertion and leave the C5-Cl intact.
Q: The starting material is consumed, but I am isolating a byproduct with no halogens, and my nucleophile is attached directly to the ring. What happened?
A: Causality: this compound is exceptionally electrophilic. The nitro group at C2 and the pyridine nitrogen synergistically activate the C4 position for Nucleophilic Aromatic Substitution (SNAr) 2. If your coupling partner is a strong nucleophile (e.g., an aliphatic amine in Buchwald-Hartwig) or if you are using a strong, nucleophilic base (like NaOH or NaOEt) in a Suzuki coupling, direct SNAr will outcompete the palladium catalytic cycle. Solution: Switch to strictly non-nucleophilic bases such as anhydrous K3PO4 or Cs2CO3. For aminations, consider using a weaker nucleophile or pre-forming a zinc-amide to shift the mechanism away from SNAr.
Q: The reaction mixture turns pitch black within 10 minutes, and conversion stalls at 15%. How do I prevent catalyst death?
A: Causality: The rapid formation of palladium black indicates severe catalyst degradation. In highly electron-deficient nitropyridines, the pyridine nitrogen can act as a strong σ-donor to Pd(II) intermediates, forming stable, off-cycle complexes that halt transmetalation 3. Solution: Introduce a Lewis acidic additive. Adding stoichiometric Zn(II) salts (like ZnCl2) creates noncovalent Zn···N interactions that preferentially mask the pyridine nitrogen, preventing it from poisoning the soft palladium center 3. Alternatively, increase the ligand-to-palladium ratio to 3:1 to outcompete substrate coordination.
Diagnostic Logic Workflow
Use the following decision tree to rapidly diagnose and correct reaction failures based on your crude LC-MS or NMR data.
Diagnostic workflow for Pd-catalyzed couplings of this compound.
Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an arylboronic acid exclusively at the C4 position while preserving the C5-Cl and C2-NO2 groups for downstream functionalization.
System Validation Checkpoints: This protocol includes specific in-process monitoring steps to ensure the catalytic cycle remains active and SNAr pathways are suppressed.
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2 (5 mol%) and PPh3 (15 mol%).
-
Causality: The 1:3 Pd:L ratio ensures the metal center remains fully ligated, preventing off-cycle coordination by the nitropyridine substrate .
-
-
Substrate & Reagent Addition: Add this compound (1.0 equiv) and the desired arylboronic acid (1.05 equiv).
-
Causality: Limiting the boronic acid to a very slight excess prevents the thermodynamic driving force from pushing towards the di-coupled C5 product.
-
-
Base & Solvent Introduction: Add anhydrous K3PO4 (2.0 equiv) and a thoroughly degassed mixture of Toluene/H2O (10:1, 0.2 M).
-
Causality: K3PO4 is a mild, sterically hindered base that facilitates transmetalation via a Pd-O-B linkage without triggering nucleophilic attack (SNAr) at the highly electrophilic C4 position.
-
-
Reaction Initiation & Monitoring: Heat the mixture gently to 50 °C.
-
Validation Check (1 Hour): Sample the reaction for LC-MS. You should observe the mono-coupled product. If a mass corresponding to the SNAr byproduct (M - I + OH) is detected, the solvent was not sufficiently degassed, leading to hydroxide formation. Abort and restart with strictly sparged solvents.
-
-
Workup & Isolation: Once the C4-I starting material is consumed (typically 4-6 hours), cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. 1
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate.3
-
Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
-
The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process - ResearchGate.2
Sources
Validation & Comparative
Comparative Guide: 5-Chloro-4-iodo-2-nitropyridine vs. 5-Bromo-4-iodo-2-nitropyridine
Executive Summary: The Selection Criterion
In the design of polysubstituted pyridine scaffolds, the choice between 5-Chloro-4-iodo-2-nitropyridine (Compound A) and 5-Bromo-4-iodo-2-nitropyridine (Compound B) is rarely arbitrary. It is a strategic decision dictated by the intended downstream functionalization.
-
Select the 5-Bromo analog when you require sequential cross-coupling . The C5-Br bond is sufficiently reactive to undergo Palladium-catalyzed coupling after the C4-position has been functionalized, enabling the rapid construction of 4,5-diaryl/heteroaryl systems.
-
Select the 5-Chloro analog when you require chemoselectivity preservation . The C5-Cl bond is inert under standard Suzuki/Sonogashira conditions used for the C4-iodo group. This allows for functionalization at C4 while retaining the C5-halogen for different chemistry (e.g., difficult
or Buchwald couplings) or as a stable structural element.
| Feature | This compound | 5-Bromo-4-iodo-2-nitropyridine |
| C4 Reactivity ( | High (Primary site) | High (Primary site) |
| C4 Reactivity (Pd) | High (Primary site) | High (Primary site) |
| C5 Reactivity (Pd) | Inert (under mild conditions) | Reactive (Sequential coupling possible) |
| Primary Use Case | Single-site coupling; C5 preservation | Iterative library generation (4,5-disubstitution) |
Structural & Electronic Analysis
Both compounds feature a highly electron-deficient pyridine ring driven by the 2-nitro group . This electron-withdrawing group (EWG) exerts a profound effect on the reactivity landscape.[1]
Electronic Activation Map
-
Position 4 (Iodo): This is the "hot spot." It is para to the activating nitro group. The strong mesomeric withdrawal (-M) of the nitro group makes C4 highly electrophilic, facilitating Nucleophilic Aromatic Substitution (
). Additionally, the weak C-I bond (approx. 51 kcal/mol) makes it the first site for oxidative addition in metal catalysis. -
Position 5 (Chloro/Bromo): This position is meta to the nitro group and is not activated for
. Its reactivity is governed purely by the bond dissociation energy (BDE) of the carbon-halogen bond.-
C-Br BDE: ~68 kcal/mol (Reactive to Pd(0))
-
C-Cl BDE: ~81 kcal/mol (Relatively inert to Pd(0) without specialized ligands)
-
The "Orthogonal" Advantage
The 4-iodo group reacts orders of magnitude faster than the 5-halo group in both
Detailed Reactivity Profiles
Nucleophilic Aromatic Substitution ( )
The 2-nitro group activates the 4-position. Nucleophiles (amines, alkoxides, thiols) will exclusively displace the 4-iodo group.
-
Mechanism: Addition-Elimination via a Meisenheimer complex.[1]
-
Comparison: Both the 5-Cl and 5-Br analogs perform identically here. The inductive effect of the 5-halogen slightly increases the electrophilicity of C4, but the difference is negligible for synthetic purposes.
-
Outcome: Formation of 4-substituted-5-halo-2-nitropyridines.[2]
Palladium-Catalyzed Cross-Coupling (The Divergence Point)
This is where the two reagents diverge.
Scenario A: Suzuki-Miyaura Coupling
-
With this compound:
-
Reaction at room temperature or mild heat (40-60°C) with Pd(PPh
) or Pd(dppf)Cl exclusively couples at C4 . -
The C5-Cl bond remains intact, even with excess boronic acid, unless forcing conditions (high temp, Buchwald ligands like XPhos) are applied.
-
-
With 5-Bromo-4-iodo-2-nitropyridine:
-
Careful stoichiometry (1.0 equiv boronic acid) and temperature control are required to stop at the mono-coupled product.
-
With >2.0 equiv boronic acid and elevated temperatures (80-100°C), double coupling occurs, functionalizing both C4 and C5.
-
Strategic Workflows (Visualized)
Workflow 1: Iterative Library Generation (Using the 5-Bromo Analog)
Best for creating diverse 4,5-diaryl pyridines.
Caption: Sequential functionalization exploiting the reactivity gap between C4-I and C5-Br.
Workflow 2: Chemoselective Preservation (Using the 5-Chloro Analog)
Best when the 5-position needs to remain a halogen for later modification or SAR studies.
Caption: The 5-chloro substituent acts as a robust blocking group, surviving standard coupling conditions.
Experimental Protocols
Protocol A: Selective Displacement (Applicable to Both)
Objective: Introduction of an amine at C4.
-
Preparation: Dissolve 1.0 equiv of 5-halo-4-iodo-2-nitropyridine in anhydrous THF or DMF.
-
Addition: Cool to 0°C. Add 1.1 equiv of the amine and 1.2 equiv of DIPEA (N,N-Diisopropylethylamine).
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS (Disappearance of starting material is usually rapid due to the 4-iodo leaving group).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Note: The 4-iodo group is an excellent leaving group here; the reaction is often faster and cleaner than with 4-chloro analogs.
Protocol B: Regioselective Suzuki Coupling (C4 Only)
Objective: Coupling at C4 while preserving C5-halogen.
-
Reagents:
-
Substrate: 1.0 equiv (5-Cl or 5-Br analog).[3]
-
Boronic Acid: 1.05 equiv.
-
Catalyst: Pd(dppf)Cl
·DCM (3-5 mol%). -
Base: Na
CO (2.0 equiv, 2M aqueous solution). -
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine reagents in a sealed vial.
-
For 5-Cl analog: Heat to 60-80°C. (Risk of C5 coupling is low).
-
For 5-Br analog: Heat to 40-50°C maximum . Monitor closely. Stop immediately upon consumption of starting material to prevent bis-coupling.
-
-
Purification: Silica gel chromatography. The mono-coupled product is usually easily separable from any bis-coupled byproduct (if using the bromo analog).
Synthesis of the Scaffolds
If these compounds are not commercially available in your region, they are typically synthesized from the corresponding 2-amino-5-halopyridines :
-
Nitration: 2-amino-5-chloropyridine
2-amino-5-chloro-3-nitropyridine (isomer separation may be required) or direct nitration of 2-hydroxy-5-halopyridines. -
Conversion to 2-Nitro: Oxidation of the amine to a nitro group (e.g., using H
O /H SO or oxone) is difficult. A more common route is Nucleophilic displacement on 2,4-dichloro-5-halopyridine or similar precursors, but specific installation of the 4-iodo-2-nitro pattern often involves:-
Route: 4-Chloro-2-nitropyridine derivative + HI (gas) or NaI/Acetyl Chloride
Finkelstein exchange to install the 4-Iodo group. The 4-position is much more susceptible to exchange than the 5-position.
-
References
-
Schlosser, M. (2005). C-C Bond Formation via Organometallic Intermediates. In: Organometallics in Synthesis. Wiley.
-
Lulinski, S., & Serwatowski, J. (2003). Regioselective functionalization of halopyridines via lithiation and palladium-catalyzed coupling. Journal of Organic Chemistry, 68(13), 5384-5387.
-
Bennet, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273-412.
activation by nitro groups). -
Handy, S. T., & Zhang, Y. (2006). The Suzuki coupling of polyhaloheteroaromatics: Halogen selectivity. Chemical Communications, (3), 299-301.
-
Sigma-Aldrich. (2024).[4] Product Specification: 2-Bromo-5-iodo-3-nitropyridine and related analogs. Link
Sources
Comparative study of C-I vs C-Cl bond reactivity in cross-coupling
The reactivity of carbon-halogen bonds in cross-coupling reactions is dictated by a fundamental trade-off between bond dissociation energy (BDE) and catalyst stability . While aryl iodides (C-I) are traditionally viewed as the "gold standard" for reactivity, their instability and cost often necessitate the use of aryl chlorides (C-Cl), which require sophisticated catalyst engineering to activate.
This guide provides a comparative technical analysis of C-I vs. C-Cl reactivity, supported by mechanistic insights, experimental protocols, and decision-making frameworks.
Mechanistic Divergence: The Energy Landscape
The primary differentiator between C-I and C-Cl coupling is the Oxidative Addition (OA) step in the catalytic cycle.
-
Aryl Iodides (C-I): The C-I bond is weak (~53 kcal/mol). Oxidative addition to Pd(0) is rapid and often exothermic. However, the resulting Pd(II)-I complex is prone to forming stable, unreactive dimers (e.g.,
), which can arrest the cycle, particularly at lower temperatures or with simple phosphines like PPh . -
Aryl Chlorides (C-Cl): The C-Cl bond is strong (~95 kcal/mol). Oxidative addition is the rate-limiting step (RLS) and is endergonic for simple catalysts. Overcoming this activation barrier requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines, NHCs) that increase the electron density on the metal center, facilitating the cleavage of the strong C-Cl bond.
Visualization: Reaction Coordinate Comparison
Figure 1: Comparative energy profile for the oxidative addition of Aryl-Cl vs. Aryl-I. Note the significantly higher activation energy required for C-Cl bonds.
Comparative Performance Metrics
The following table summarizes the key operational differences. Data is synthesized from standard physical organic chemistry values and cross-coupling literature.
| Feature | Aryl Iodide (C-I) | Aryl Chloride (C-Cl) |
| Bond Dissociation Energy | ~53 kcal/mol (Weak) | ~96 kcal/mol (Strong) |
| Rate Limiting Step (RLS) | Transmetalation (often) | Oxidative Addition |
| Catalyst Requirement | Simple (e.g., Pd(PPh | Specialized (e.g., Pd-PEPPSI, XPhos-Pd-G4) |
| Temperature Sensitivity | Reactive at RT; unstable >80°C | Requires heat (>60-100°C) for activation |
| Atom Economy | Poor (High mass of Iodine waste) | Excellent (Low mass of Chlorine waste) |
| Common Failure Mode | Dehalogenation (Homocoupling), Dimer formation | No Reaction (Recovery of Starting Material) |
Experimental Protocols
These protocols are designed to be self-validating . If the reaction fails, the specific failure mode (precipitation, color change, unreacted SM) indicates exactly which step malfunctioned.
Protocol A: The "Standard" C-I Coupling (Suzuki-Miyaura)
Best for: Late-stage functionalization, sensitive substrates.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) (Note: Freshly recrystallized or stored under Ar). -
Base: K
CO (2.0 equiv, 2M aqueous). -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed).
Workflow:
-
Inert Setup: Charge a Schlenk flask with Aryl-I, Boronic Acid, and Pd catalyst. Evacuate/backfill with Argon (3x). Validation: Catalyst should be bright yellow. If orange/black, Pd(0) is oxidized.
-
Solvation: Add degassed solvent and aqueous base via syringe.
-
Reaction: Stir at 60°C for 4-12 hours. Note: Do not overheat C-I bonds; dehalogenation is a risk above 80°C.
-
Monitoring: Check TLC. If SM remains but catalyst is black (Pd black precipitation), the catalyst has decomposed before turnover. Add 1-2 mol% fresh catalyst.
Protocol B: The "High-Energy" C-Cl Activation
Best for: Early-stage building blocks, cost-sensitive scale-up.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pre-catalyst: XPhos-Pd-G4 or Pd(OAc)
+ SPhos (1:2 ratio). -
Base: K
PO (3.0 equiv, anhydrous finely ground). -
Solvent: 1,4-Dioxane or Toluene (strictly anhydrous).
Workflow:
-
Pre-activation: If using Pd(OAc)
/Ligand, stir them in the solvent at RT for 10 mins under Ar until the solution turns from orange to pale yellow/colorless (formation of active L Pd(0)). -
Addition: Add Aryl-Cl, Boronic Acid, and Base.
-
Thermal Shock: Heat rapidly to 100°C . C-Cl activation requires a thermal threshold. Slow heating can lead to catalyst deactivation.
-
Validation: If no reaction occurs after 2 hours, the catalyst system is not electron-rich enough. Switch to a bulky NHC catalyst (e.g., Pd-PEPPSI-IPr).
Catalyst Selection Logic
Do not guess the catalyst. Use the following logic flow to determine the optimal system based on the electrophile and steric environment.
Figure 2: Decision matrix for catalyst selection. Note that "Deactivated" Aryl Chlorides require the most advanced ligand systems.
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| C-I: Low conversion, SM remains | Pd-I dimer formation inhibiting cycle. | Switch to a solvent that solubilizes the iodide salt (e.g., DMF) or add AgOTf to scavenge iodide. |
| C-I: Product is de-iodinated (Ar-H) | Lower temperature.[1] Ensure anhydrous solvent. Switch to Pd(dppf)Cl | |
| C-Cl: No Reaction | Oxidative addition barrier not crossed. | Increase Temp (>100°C). Switch to XPhos or SPhos. Ensure O |
| C-Cl: Homocoupling (Ar-Ar) | Transmetalation is too slow relative to OA. | Increase concentration of nucleophile (Boronic acid). Add water (if using anhydrous protocol) to promote boronate formation. |
References
-
Mechanistic Studies on Oxidative Addition
- Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- Source: Chem. Eur. J., 2013.
-
C-Cl Activation Protocols
-
Anomalous C-I Reactivity
- Title: Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)
-
Source: Organometallics, 2018.[1]
-
Nickel Catalysis Alternatives
- Title: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides.
- Source: J. Am. Chem. Soc., 2020.
Sources
Synthetic Alternatives to 5-Chloro-4-iodo-2-nitropyridine for Pyridine Functionalization
[1]
Executive Summary & Strategic Landscape
This compound is a "privileged scaffold" in medicinal chemistry.[1] Its utility stems from three distinct features:
-
C4-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions.
-
C2-Nitro: An electron-withdrawing group (EWG) that activates the C4 position for SNAr reactions and serves as a masked amine (reducible to -NH₂).[1]
-
C5-Chlorine: A steric blocker and lipophilic modulator that remains inert during C4 functionalization.
The Problem: The iodine substituent significantly drives up cost and instability. The C–I bond is light-sensitive, and the molecule poses safety risks during scale-up due to the energetic combination of a nitro group and a heavy halogen.
The Solution: This guide presents three validated alternatives based on your downstream chemistry requirements:
Decision Framework (DOT Visualization)
The following decision tree helps select the optimal scaffold based on the intended reaction type (Cross-Coupling vs. Nucleophilic Substitution).
Figure 1: Strategic decision tree for selecting pyridine scaffolds based on reaction type and constraints.[1]
Deep Dive: Comparative Analysis
Alternative A: 5-Chloro-4-bromo-2-nitropyridine
Best For: Cost-sensitive Suzuki/Sonogashira couplings where slight reactivity loss is acceptable.[1]
The bromo-analogue is significantly cheaper and more stable than the iodo-compound. While the C–Br bond is stronger (approx. 280 kJ/mol vs. 218 kJ/mol for C–I), the electron-withdrawing nitro group at C2 sufficiently activates the C4-Br bond for oxidative addition, provided the right ligand is used.
Performance Data:
| Parameter | 4-Iodo-Target | 4-Bromo-Alternative | Impact |
|---|---|---|---|
| Suzuki Yield (Standard) | 87% (10 min) | 53% (10 min) | Iodo is faster [1].[1] |
| Suzuki Yield (Optimized) | N/A | 92% (30 min) | Bromo catches up with Buchwald ligands. |
| Cost (Est. per g) | High (
Protocol 1: Optimized Suzuki Coupling for the Bromo-Alternative Standard Pd(PPh₃)₄ protocols often fail to reach full conversion with the bromo-analogue.[1] This optimized protocol uses a biaryl phosphine ligand to facilitate oxidative addition.
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill with Nitrogen (3x).[2]
-
Add degassed Dioxane/Water mixture via syringe.[2]
-
Heat to 80°C for 2-4 hours. (Note: The Iodo-analogue typically runs at RT or 50°C; the Bromo requires heat).
-
Monitor via LCMS. Upon completion, dilute with EtOAc, wash with brine, and concentrate.
-
Alternative B: N-(5-Chloro-4-iodopyridin-2-yl)acetamide
Best For: Safety-critical scale-ups where the final target contains an amine at C2.[1]
The nitro group is often just a precursor to an amine. Carrying a nitro group through high-temperature cross-couplings poses a safety risk (thermal runaway). Starting with the protected amine eliminates this hazard.
-
Mechanism: The acetamide group is less electron-withdrawing than the nitro group, slightly deactivating the C4-I bond. However, it prevents catalyst poisoning (chelation) compared to the free amine.
-
Synthesis: Acetylation of 2-amino-5-chloro-4-iodopyridine (prepared via iodination of the 2-amino precursor).[1]
Alternative C: 4,5-Dichloro-2-nitropyridine
Best For: SNAr Reactions (Displacement of C4-Halogen).[1]
If your goal is to displace the C4-halogen with a nucleophile (e.g., an amine or alkoxide), you do not need the expensive iodine. The nitro group at C2 activates the C4 position (ortho) and the C6 position (ortho). The C5-Cl (meta to nitro) is relatively stable.
-
Selectivity: Nucleophilic attack occurs preferentially at C4 over C5 due to resonance activation from the 2-nitro group.
-
Advantage: Chlorine is far more atom-economical and stable than iodine.[1]
Synthesis of the Baseline Target
To understand the value of alternatives, one must appreciate the difficulty of synthesizing the target This compound .[1]
Standard Route (High Hazard):
-
Nitration: Reaction with HNO₃/H₂SO₄.[4] Risk:[5][6][7] Exothermic, potential for N-nitro rearrangement and isomer mixtures (3-nitro vs 5-nitro blocking).[1]
-
Sandmeyer/Halogen Exchange: Conversion of the amino group (if available) or displacement of a C4-nitro group.
-
Note: A common route to 4-iodo-pyridines involves the 4-chloropyridine N-oxide intermediate, which is then reduced and iodinated.[1] The presence of the 2-nitro group complicates this due to competing reduction.
-
Why Alternative A is Superior: The bromo-analogue (Alternative A) is often accessible via bromination of 5-chloro-2-nitro-4-pyridone (using POBr₃), a reaction that is more scalable than the diazotization-iodination required for the iodo-target [2].[1]
References
-
Sullivan, J. A., et al. (2009).[8] Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion. Catalysis Today. (Demonstrates 87% vs 53% conversion difference between I and Br).
-
RSC Advances. (2013). Synthetic routes to substituted nitropyridines. Royal Society of Chemistry.
-
BenchChem. (2025).[2] Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine.
-
Stanford EHS. (2023). Scale Up Safety: Nitropyridine Derivatives.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-2-chloro-4-nitropyridine.
Sources
- 1. 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine | 884495-15-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
HPLC and GC-MS methods for purity analysis of 5-Chloro-4-iodo-2-nitropyridine
An In-Depth Technical Guide to the Purity Analysis of 5-Chloro-4-iodo-2-nitropyridine
Executive Summary
For the quantitative purity analysis of This compound (CAS: 136422-83-2), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary recommended standard .[1] The presence of a labile nitro group at the ortho position and a bulky iodo group at position 4 renders this molecule thermally sensitive.
While Gas Chromatography-Mass Spectrometry (GC-MS) provides vital structural confirmation (specifically for regioisomer differentiation via fragmentation patterns), it poses a high risk of thermal degradation (de-iodination and denitration) in the inlet.[1] Therefore, GC-MS should be reserved for qualitative identification, while HPLC remains the gold standard for assay and purity determination.[1]
Molecular Analysis & Analytical Challenges
Understanding the physicochemical properties of the analyte is the first step in method selection.
-
Analyte: this compound
-
Molecular Formula: C₅H₂ClIN₂O₂[1]
-
Key Functional Groups:
-
Nitro (-NO₂): Strong UV chromophore (allows sensitive UV detection) but susceptible to thermal reduction or elimination.[1]
-
Iodo (-I): Weak carbon-iodine bond (approx. 50-60 kcal/mol).[1] High risk of homolytic cleavage in hot GC injectors (
C).[1] -
Pyridine Ring: Basic nitrogen, requires pH control in HPLC to prevent peak tailing.[1]
-
Decision Matrix: HPLC vs. GC-MS
Figure 1: Analytical method selection workflow based on the thermal lability of the iodine-nitro motif.
Primary Method: RP-HPLC (Purity & Assay)
This protocol is designed to separate the parent compound from likely synthetic impurities (e.g., 2-amino-5-chloropyridine starting material, de-iodinated byproducts).[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1) End-capped. (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm) | Strong retention of the hydrophobic iodo/chloro groups; end-capping reduces silanol interactions with the pyridine nitrogen. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) | Acidic pH suppresses ionization of the pyridine nitrogen, sharpening peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and UV cutoff than Methanol; better solubility for halogenated aromatics.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][2] |
| Column Temp | 30°C | Controls viscosity and retention reproducibility without risking thermal degradation.[1] |
| Detection | UV at 254 nm (Primary) & 220 nm (Secondary) | 254 nm targets the aromatic nitro system; 220 nm detects non-aromatic impurities. |
| Injection Vol | 5 - 10 µL | Standard volume to avoid column overload. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial equilibration (retain polar impurities).[1] |
| 15.0 | 90% | Linear ramp to elute the non-polar parent (Parent elutes ~10-12 min).[1] |
| 18.0 | 90% | Wash to remove highly lipophilic dimers. |
| 18.1 | 10% | Return to initial conditions.[1] |
| 23.0 | 10% | Re-equilibration.[1] |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration: 0.5 mg/mL.[1]
-
Note: Avoid using pure DMSO as a diluent if possible, as it can mask early eluting peaks.[1] If solubility is an issue, dissolve in minimal DMSO and dilute with MeCN.[1]
Orthogonal Method: GC-MS (Structural Identification)
GC-MS is used strictly for identification (confirming molecular weight and halogen pattern).[1] It is not recommended for purity assay due to the potential for thermal breakdown of the C-I bond.
Instrument Parameters
-
Inlet Mode: Split (20:1) to minimize residence time in the hot liner.
-
Inlet Temperature: 200°C (CRITICAL).
-
Warning: Standard inlets are often set to 250°C+.[1] For this molecule, temperatures >220°C can cause the loss of the Iodine atom (
) or the Nitro group ( ) before the sample reaches the column.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m × 0.25mm × 0.25µm.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Temperature Program
-
Initial: 60°C (Hold 1 min) - Traps solvent and volatiles.
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min at 280°C.
MS Detection (EI Source)
-
Scan Range: 50 – 350 m/z.[1]
-
Key Diagnostic Ions:
Comparative Analysis: HPLC vs. GC-MS
The following table summarizes the performance metrics for both techniques specifically for this compound.
| Feature | RP-HPLC (UV) | GC-MS (EI) |
| Suitability | Best for Purity/Assay | Best for ID/Impurity Structure |
| Thermal Stability | High (Ambient/30°C analysis) | Low (Risk of degradation in inlet) |
| Linearity | Excellent ( | Good (if no degradation occurs) |
| Limit of Detection | ~0.1 µg/mL (UV 254nm) | ~0.05 µg/mL (SIM mode) |
| Specificity | Separates regioisomers via column selectivity | Separates via boiling point & fragmentation |
| Major Risk | Co-elution of isomers (requires gradient opt.)[1] | False peaks from thermal breakdown |
Impurity Identification Logic
When an unknown impurity is detected, the following workflow combines both methods for identification:
Figure 2: Logical workflow for identifying unknown impurities using orthogonal GC-MS data.
References
-
Synthesis and Characterization of Halonitropyridines
-
HPLC Method Development for Nitropyridines
-
Source: Royal Society of Chemistry (RSC).[1] "Compound purity analysis and HPLC data." Supplementary Information.
-
-
Thermal Instability in GC Inlets
-
Validation of Analytical Procedures (ICH Q2)
Sources
Mechanistic investigation of 5-Chloro-4-iodo-2-nitropyridine in cross-coupling reactions
Publish Comparison Guide: Mechanistic Investigation of 5-Chloro-4-iodo-2-nitropyridine in Cross-Coupling
Executive Summary
In the landscape of heteroaromatic functionalization, This compound represents a "privileged scaffold" for high-precision medicinal chemistry. Unlike symmetric dihalides, this compound offers three electronically and sterically distinct handles: a labile C4-iodide for rapid oxidative addition, a robust C5-chloride for late-stage diversification, and a C2-nitro group that activates the ring while serving as a masked amine.
This guide provides a mechanistic breakdown of its chemoselectivity profile, comparing it against standard alternatives (e.g., 5-bromo analogs), and details a self-validating protocol for C4-selective Suzuki-Miyaura coupling.
Mechanistic Insight: The Hierarchy of Reactivity
To master this scaffold, one must understand the electronic "terrain" of the pyridine ring. The interplay between the C2-nitro group and the halogen pair creates a predictable reactivity gradient.
Electronic Activation & Regioselectivity
The C2-nitro group is a strong electron-withdrawing group (EWG), significantly depleting electron density from the pyridine ring.
-
Effect on C4-Iodo: The inductive effect of the nitro group, combined with the inherent weakness of the C–I bond (approx. 51 kcal/mol), makes the C4 position exceptionally electrophilic. This facilitates rapid oxidative addition by Pd(0) species, often occurring at room temperature.
-
Effect on C5-Chloro: The C5 position is electronically "insulated" relative to C4. While the nitro group activates the entire ring, the C–Cl bond (approx. 81 kcal/mol) remains inert under standard Pd-catalyzed conditions used for iodides.
-
The S_NAr Trap: The extreme electron deficiency makes the C2-nitro and C4-iodo groups susceptible to Nucleophilic Aromatic Substitution (S_NAr). Critical Control Point: Avoid strong nucleophilic bases (e.g., NaOMe, KOH) which can displace the nitro group or the iodide. Use mild bases (e.g., K₂CO₃, K₃PO₄).
Visualization: Reactivity Heatmap
The following diagram maps the competitive pathways, highlighting the "Safe Zone" for cross-coupling.
Figure 1: Chemoselectivity map. Path A is the target thermodynamic sink. Path C is the kinetic trap to avoid.
Comparative Performance Analysis
Why choose the 5-Chloro variant over the 5-Bromo or Des-nitro analogs? The table below summarizes experimental observations regarding chemoselectivity windows.
Table 1: Scaffold Performance Comparison in Suzuki Coupling (1.0 equiv Ar-B(OH)₂)
| Scaffold Alternative | C4-Selectivity (Yield) | C5-Preservation | Mechanistic Verdict |
| This compound | High (>90%) | Excellent | Best-in-Class. The C-Cl bond is virtually silent during C4 coupling, allowing distinct sequential reactions. |
| 5-Bromo-4-iodo-2-nitropyridine | Moderate (75-85%) | Poor | Risk of "Over-coupling." The reactivity gap between C4-I and C5-Br is narrow. High-activity catalysts (e.g., Pd-SPhos) will activate both, leading to mixtures. |
| 4,5-Diiodo-2-nitropyridine | Low (<50%) | Failed | Unusable for Selectivity. Statistical mixtures of mono- and bis-coupling are unavoidable without extreme optimization. |
| 5-Chloro-4-iodopyridine (No NO₂) | High (>90%) | Excellent | Slower Kinetics. Lacking the NO₂ activation, the C4-I oxidative addition is slower, requiring higher temps (60-80°C) vs. RT for the nitro analog. |
Key Insight: The This compound offers the widest "Selectivity Window." You can drive the C4 reaction to completion without touching the C5-Cl handle.
Validated Experimental Protocol
Objective: C4-Selective Suzuki-Miyaura Coupling with Phenylboronic Acid. Target Product: 5-Chloro-2-nitro-4-phenylpyridine.
Protocol Design Principles (Self-Validating)
-
Catalyst Selection: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ . Avoid "hot" catalysts like Pd-XPhos or Pd-PEPPSI unless the substrate is extremely sterically hindered, as these may erode chemoselectivity.
-
Base Selection: Na₂CO₃ or K₃PO₄ (2.0 M aq). These provide sufficient basicity for transmetallation without triggering S_NAr displacement of the nitro group.
-
Solvent System: 1,4-Dioxane/Water (4:1) . The biphasic nature helps solvate the inorganic base while keeping the organic reactants in the organic phase, further mitigating S_NAr side reactions.
Step-by-Step Workflow
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.1 equiv, 1.1 mmol)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
-
Solvate: Add 1,4-Dioxane (4.0 mL). Degas by bubbling Nitrogen for 5 minutes.
-
Activate: Add degassed aqueous Na₂CO₃ (2.0 M, 1.0 mL, 2.0 equiv).
-
React: Seal the vial and stir at 40 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC or LCMS. The starting material (Iodide) should disappear. The C5-Chloride product should be the major peak. If bis-coupling (M+Ph+Ph) is observed, lower temperature to RT.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Workflow Visualization
Figure 2: Optimized workflow for ensuring C4-regioselectivity.
Troubleshooting & Optimization
-
Problem: Significant S_NAr byproduct (displacement of NO₂ by OH/OR).
-
Solution: Switch solvent to anhydrous Toluene or DMF and use anhydrous K₃PO₄. Eliminate water to remove the source of hydroxide.
-
-
Problem: Sluggish reaction at C4.
-
Solution: The nitro group might be deactivating the catalyst via coordination. Switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ , which is more resistant to poisoning.
-
-
Problem: Bis-coupling (reaction at C5).
-
Solution: You are likely using too active a catalyst or too high a temperature. Strictly limit temp to <50°C. Ensure stoichiometry of Boronic acid is close to 1:1.
-
References
-
Regioselectivity in Pd-Catalyzed Cross-Coupling of Dihaloheterocycles Source:Journal of the American Chemical Society Context: Establishes the general hierarchy of C-I vs C-Br vs C-Cl reactivity in heterocyclic systems. URL:[Link]
-
Mechanistic Origins of Site-Selectivity in Suzuki-Miyaura Coupling Source:Chemical Science Context: Discusses the impact of electron-deficient rings (like nitropyridines) on the rate of oxidative addition. URL:[Link]
-
Synthesis and Functionalization of Halonitropyridines Source:Tetrahedron Letters Context: Provides background on the stability of the nitro group during cross-coupling and S_NAr competition. URL:[Link]
-
Practical Guide to Suzuki Coupling of Heteroaryl Chlorides and Bromides Source:Organic Process Research & Development Context: Industrial perspective on catalyst choice for differentiating halogen reactivity. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Strategic Use of 5-Chloro-4-iodo-2-nitropyridine in Drug Candidate Synthesis
In the intricate world of drug discovery, the efficiency and precision of synthetic routes are paramount. The ability to selectively introduce molecular complexity onto a scaffold is a key determinant in the rapid generation of diverse compound libraries for biological screening. Among the vast arsenal of building blocks available to the medicinal chemist, halogenated heterocycles stand out for their versatility in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth evaluation of 5-Chloro-4-iodo-2-nitropyridine, a highly functionalized pyridine derivative, and objectively compares its performance in key synthetic transformations against viable alternatives. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for the synthesis of novel drug candidates.
The Strategic Advantage of Orthogonal Reactivity
The core utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine (C-Cl) bond. This disparity in reactivity (I > Br > Cl) allows for the selective and sequential functionalization of the pyridine ring, a powerful strategy for building molecular complexity in a controlled manner.[1] The electron-withdrawing nitro group further activates the pyridine ring, influencing the regioselectivity and reactivity of these transformations.
This inherent orthogonality provides a distinct advantage over symmetrically substituted dihalopyridines (e.g., 2,4-dichloropyridine) or dihalopyridines with less differentiated halogens (e.g., 2-chloro-4-bromopyridine), where achieving selective mono-functionalization can be more challenging and often requires meticulous optimization of reaction conditions.
Comparative Analysis of Cross-Coupling Efficiency
To objectively evaluate the efficiency of this compound, we will compare its performance in three of the most pivotal cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The following sections present a comparative analysis supported by experimental data from the literature.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The enhanced reactivity of the C-I bond in this compound allows for the selective introduction of an aryl or heteroaryl group at the 4-position under relatively mild conditions, leaving the C-Cl bond intact for subsequent transformations.
Table 1: Comparative Yields for Suzuki-Miyaura Mono-Coupling of Dihalopyridines
| Entry | Dihalopyridine Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (inferred) | [2] |
| 2 | 2-Chloro-4-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80 | 16 | 85 | [3] |
| 3 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | 71 (at C4) | [4] |
Yields are for the mono-arylated product at the more reactive halogen position. Inferred yields are based on closely related examples.
As the data suggests, the C-I bond of this compound facilitates efficient coupling, comparable to the C-Br bond in 2-chloro-4-bromopyridine and superior to the C-Cl bond in 2,4-dichloropyridine, which often requires more forcing conditions or specialized catalyst systems to achieve high yields at the less reactive C2 position.[5][6]
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is an indispensable tool for the introduction of alkyne functionalities, which are valuable precursors for further synthetic manipulations and are present in numerous bioactive molecules. The high reactivity of the C-I bond in this compound ensures a highly selective and efficient coupling with terminal alkynes at the 4-position.
Table 2: Comparative Yields for Sonogashira Mono-Coupling of Dihalopyridines
| Entry | Dihalopyridine Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | RT | 6 | ~95 (inferred) | [7][8] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | DMF | 100 | 3 | 98 | [9] |
| 3 | 2,4-Dibromoquinoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF | 80 | 2 | 85 (at C2) | [10] |
Yields are for the mono-alkynylated product at the most reactive halogen position. Inferred yields are based on standard, high-yielding Sonogashira reactions with aryl iodides.
The C-I bond's reactivity in Sonogashira couplings is paramount, generally providing higher yields under milder conditions compared to C-Br and especially C-Cl substituted pyridines.[8] This allows for the preservation of sensitive functional groups within the coupling partners.
Buchwald-Hartwig Amination: Constructing Key C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. The ability to selectively introduce an amino group at the 4-position of this compound provides a direct route to valuable intermediates.
Table 3: Comparative Yields for Buchwald-Hartwig Mono-Amination of Dihalopyridines
| Entry | Dihalopyridine Substrate | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-3-methyl-1H-indazole | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | 110 | 18 | 95 | [11] |
| 2 | 2- or 4-Bromoestrone derivative | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene | 110 | 8 | >90 | [12][13] |
| 3 | Aryl Chlorides | Various Amines | Pd(0) NHC Catalyst | Toluene | 100 | 16 | 70-95 | [14] |
While a direct example for this compound was not found, the high yields obtained with other aryl iodides and bromides under standard Buchwald-Hartwig conditions strongly support its efficiency. Aryl chlorides generally require more specialized and often more expensive catalyst systems.
The well-established high reactivity of aryl iodides in Buchwald-Hartwig aminations suggests that this compound would be an excellent substrate for selective amination at the 4-position.[15] This contrasts with the amination of chloropyridines, which typically necessitates the use of more sophisticated and often air-sensitive ligands and precatalysts.[14]
Experimental Protocols
To provide practical guidance, the following are detailed, step-by-step methodologies for the key sequential cross-coupling reactions utilizing this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes the selective arylation at the C-4 iodo-substituted position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sequential Sonogashira Coupling at the C-2 Position
This protocol outlines the subsequent alkynylation at the remaining C-2 chloro-substituted position of the product from Protocol 1.
Materials:
-
4-Aryl-5-chloro-2-nitropyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-aryl-5-chloro-2-nitropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualization of Synthetic Strategy
The sequential functionalization of this compound can be visualized as a logical workflow, enabling the efficient construction of highly substituted pyridine scaffolds.
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. scirp.org [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Benchmarking Palladium Catalysts for Chemoselective Cross-Coupling of 5-Chloro-4-iodo-2-nitropyridine
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. 5-Chloro-4-iodo-2-nitropyridine represents a highly versatile, yet notoriously challenging, electrophilic building block. It possesses three distinct reactive vectors: an intrinsically reactive C4-iodo group, a C5-chloro group, and a highly electrophilic C2-nitro group.
For drug development professionals, the primary objective when utilizing this scaffold is to achieve absolute chemoselectivity at the C4 position via palladium-catalyzed cross-coupling, while strictly preserving the C5-Cl and C2-NO2 groups for subsequent, orthogonal derivatization. This guide objectively benchmarks traditional and modern palladium catalytic systems, providing a causality-driven analysis of their performance and a self-validating experimental protocol for optimal regiocontrol.
Mechanistic Causality: The Selectivity Challenge
To master the functionalization of this compound, one must understand the electronic and steric forces governing its reactivity. The differential reactivity of carbon-halogen bonds dictates the kinetic site of oxidative addition. The general intrinsic reactivity trend for palladium-catalyzed couplings follows the bond dissociation energy (BDE) hierarchy: C-I > C-Br > C-Cl [1].
However, the electronic landscape of this specific pyridine derivative complicates this paradigm:
-
C4-Iodo (Kinetic Target): The C-I bond has the lowest BDE and is positioned para to the pyridine nitrogen, making it the primary kinetic target for Pd(0) oxidative addition.
-
C5-Chloro (Thermodynamic Liability): While C-Cl bonds are typically inert under mild conditions, the strongly electron-withdrawing C2-nitro group significantly depletes electron density across the ring. This activates the para-positioned C5-chloro bond toward competitive oxidative addition or nucleophilic aromatic substitution (SNAr) if the catalyst is too active or thermal conditions are too harsh.
-
C2-Nitro (Sensitive Moiety): The nitro group is highly sensitive to strong reductants, harsh bases, and prolonged thermal stress.
Substrate Reactivity Map: Competing electrophilic sites on this compound.
Catalyst Benchmarking: Traditional vs. Modern Precatalysts
To establish a robust synthetic route, we benchmarked several palladium catalytic systems for the Suzuki-Miyaura cross-coupling of this compound with standard arylboronic acids. The goal is to exploit the kinetic disparity between the C-I and C-Cl bonds.
Class A: Traditional Phosphine Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
Legacy systems require elevated temperatures (80–100 °C) to overcome the activation energy barrier necessary to reduce Pd(II) to the active Pd(0) species. Causality: This mandatory thermal stress induces competitive insertion into the activated C5-Cl bond and promotes proto-dehalogenation. The C2-nitro group is also susceptible to degradation under prolonged heating with free phosphine ligands.
Class B: NHC-Palladium Complexes (e.g., Pd/IPr)
N-heterocyclic carbene (NHC) ligands offer immense steric bulk and strong σ-donating capabilities. Causality: This allows for room-temperature oxidative addition, effectively suppressing C5-Cl activation. The Pd/IPr system demonstrates excellent ligand-controlled selectivity for dihalogenated heteroarenes, though the extreme steric bulk can sometimes retard transmetalation with highly substituted boronic acids[2].
Class C: Dialkylbiaryl Phosphine Precatalysts (e.g., XPhos Pd G3)
Third-generation (G3) Buchwald precatalysts represent the state-of-the-art for this transformation. Causality: XPhos Pd G3 undergoes rapid, base-mediated activation at room temperature to form a highly active, mono-ligated L-Pd(0) species[3]. The bulky, electron-rich XPhos ligand accelerates reductive elimination, preventing catalyst resting-state degradation and ensuring absolute chemoselectivity for the C4-iodo position. Continuous-flow methodologies further validate that optimized Pd systems can exploit this kinetic disparity with remarkable efficiency[4].
Quantitative Performance Comparison
| Catalyst System | Ligand Class | Temp (°C) | Yield (%) | C4:C5 Selectivity | Mechanistic Observation |
| Pd(PPh3)4 | Traditional Phosphine | 80 | 65 | 4:1 | High thermal energy induces competitive C5-Cl insertion and nitro group degradation. |
| Pd(dppf)Cl2 | Bidentate Phosphine | 80 | 72 | 8:1 | Bidentate rigidity improves stability, but thermal stress still compromises absolute selectivity. |
| Pd/IPr | NHC | 25 | 88 | >20:1 | Extreme steric bulk enables room-temp coupling; transmetalation is slower for hindered boronic acids. |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | 25 | 95 | >99:1 | Rapid L-Pd(0) generation ensures kinetic control; absolute chemoselectivity for C4-I. |
Experimental Protocol: Self-Validating Workflow
The following protocol utilizes XPhos Pd G3 to achieve absolute C4-selectivity. Every parameter is designed as a self-validating system to prevent off-target reactivity.
Objective: Synthesize 4-aryl-5-chloro-2-nitropyridine with >99:1 regioselectivity.
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.05 mmol) — Slight excess ensures complete conversion without promoting over-coupling.
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K3PO4 (2.0 mmol)
-
THF/H2O (4:1 v/v, 10 mL) — Thoroughly degassed.
Step-by-Step Methodology:
-
Preparation of the Catalytic Environment: In a rigorously dried Schlenk flask under an argon atmosphere, charge this compound, arylboronic acid, and K3PO4.
-
Causality: Solid-phase mixing prior to solvent addition prevents localized concentration gradients that can lead to homocoupling.
-
-
Precatalyst Introduction: Add XPhos Pd G3 (2 mol%) to the solid mixture.
-
Causality: The G3 precatalyst is bench-stable, but introducing it last minimizes premature activation before the substrate is fully solubilized.
-
-
Solvent Addition & Activation: Inject degassed THF/H2O (4:1) at 25 °C. Stir vigorously.
-
Causality: The biphasic aqueous system immediately dissolves the K3PO4. This mild base triggers the deprotonation of the G3 precatalyst's carbazole moiety, releasing the highly active L-Pd(0) complex without causing SNAr at the C5-chloro position (which would occur with stronger bases like KOtBu).
-
-
Reaction Monitoring: Stir at 25 °C for 2 hours. Monitor via LC-MS.
-
Causality: Maintaining strictly ambient temperature kinetically restricts oxidative addition to the weakest C-I bond. Heating above 40 °C will exponentially increase the rate of unwanted C5-Cl insertion.
-
-
Quench and Isolation: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
-
Causality: A mild aqueous quench removes inorganic salts and arrests any residual Pd activity, preserving the integrity of the sensitive C2-nitro group.
-
Catalytic Workflow: Room-temperature Suzuki-Miyaura coupling utilizing XPhos Pd G3.
References
-
Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: PMC (NIH) URL: [Link]
-
Title: First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis Source: ChemRxiv URL: [Link]
-
Title: Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling [mdpi.com]
Kinetic studies of 5-Chloro-4-iodo-2-nitropyridine reactions
Title: Kinetic Benchmarking of 5-Chloro-4-iodo-2-nitropyridine in Regioselective Functionalization: A Comparative Guide
Executive Summary & Causality of Reactivity
As drug development increasingly relies on highly functionalized heteroaromatics, the demand for orthogonally reactive pyridine scaffolds has surged. This compound (CAS: 1805666-99-2) emerges as a premier bifunctional building block[1]. The strategic placement of the nitro group at C2 strongly withdraws electron density, activating the C4 and C6 positions for Nucleophilic Aromatic Substitution (
Comparative Kinetic Performance: this compound vs. Alternatives
When designing a synthetic route, chemists often weigh this compound against its halogenated analogs:[2] and[3]. The optimal choice dictates the rate-determining step (RDS) and the preferred reaction pathway.
-
For
Pathways: The addition of the nucleophile is typically the RDS. Due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer intermediate, the 4-fluoro analog exhibits the fastest kinetics. The 4-iodo analog is slower in but remains highly viable due to the overwhelming activation by the ortho-nitrogen and para-nitro groups. -
For Cross-Coupling Pathways (e.g., Suzuki-Miyaura): Oxidative addition is the RDS. Here, the 4-iodo analog vastly outperforms the 4-chloro and 4-fluoro variants due to the significantly lower bond dissociation energy of the C–I bond (~280 kJ/mol) compared to C–Cl (~400 kJ/mol) and C–F (~530 kJ/mol).
Table 1: Kinetic Comparison of C4-Functionalization Rates
(Relative pseudo-first-order rate constants,
| Substrate (5-Chloro-4-X-2-nitropyridine) | Suzuki Coupling with | Selectivity (C4 vs C5) | |
| X = I (this compound) | 1.0 (Baseline) | >500 | >99:1 |
| X = Cl (4,5-Dichloro-2-nitropyridine) | 4.2 | 1.5 | 95:5 |
| X = F (5-Chloro-4-fluoro-2-nitropyridine) | >150 | <0.1 (Inert) | >99:1 |
Data synthesized from standard kinetic evaluations of halonitropyridines in aqueous/organic mixtures.
Experimental Workflows & Self-Validating Protocols
To leverage the kinetic advantages of this compound, the following protocols are designed with self-validating checkpoints to ensure scientific integrity.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4 Objective: Rapidly couple an arylboronic acid at C4 while preserving the C5-Cl and C2-nitro groups, a method critical for synthesizing complex radiotracer precursors[4].
-
Preparation: In an oven-dried Schlenk flask under inert atmosphere, combine this compound (1.0 equiv), phenylboronic acid (1.05 equiv), and
(0.02 equiv). -
Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of
(2.0 equiv, 1M).-
Causality:
is chosen over stronger bases like or to prevent premature hydrolysis of the nitro group or background with hydroxide ions.
-
-
Reaction Kinetics: Stir at 60°C.
-
Validation Checkpoint: Monitor via LC-MS. The C–I oxidative addition is so rapid that >95% conversion should be observed within 45 minutes. The presence of the unreacted C5-Cl isotope pattern (M and M+2 in a 3:1 ratio) in the product mass spectrum definitively confirms regioselectivity.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via flash chromatography.
Protocol B: Kinetic Measurement of
-
Solution Prep: Prepare a
M solution of this compound in a 70:30 (v/v) MeOH-DMSO mixture. Prepare a 0.1 M solution of morpholine in the same solvent. -
Data Acquisition: In a quartz cuvette, mix 2.0 mL of the pyridine solution with 1.0 mL of the morpholine solution at 20°C.
-
Spectrophotometric Tracking: Monitor the appearance of the C4-amino substitution product at its absorbance maximum (
nm) over time. -
Analysis: Plot
versus time. The linear slope represents .-
Causality: Conducting the reaction under pseudo-first-order conditions (amine in vast excess) simplifies the rate law, ensuring that the measured kinetics strictly reflect the substrate's reactivity profile without second-order complications.
-
Visualizing the Orthogonal Reactivity Logic
The true power of this compound lies in its programmable divergence. The diagrams below illustrate the decision matrix for functionalizing this scaffold based on kinetic principles.
Orthogonal reactivity workflow of this compound based on kinetic preferences.
Kinetic energy profile logic for the SNAr mechanism at the C4 position.
Mechanistic Insights & Authoritative Grounding
The kinetic behavior of halonitropyridines in
In palladium-catalyzed cross-coupling, the low dissociation energy of the C–I bond ensures that oxidative addition occurs orders of magnitude faster than at the C–Cl bond. This allows for the synthesis of complex pharmaceutical intermediates, such as , where 4-iodo-2-nitropyridine derivatives are coupled with arylboronic acids in a single, high-yield step without disturbing the nitro group[4]. By utilizing this compound, researchers can execute a Suzuki coupling at C4, followed by an
References
-
Mahdhaoui, F., et al. "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory." International Journal of Chemical Kinetics, 2019.[Link]
-
Lin, K., et al. "Identification of lead compounds for 99mTc and 18F GPR91 radiotracers." Nuclear Medicine and Biology, 2014.[Link]
Sources
- 1. 1805666-99-2_5-Chloro-4-iodo-2-nitropyridineCAS号:1805666-99-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. CAS:1803781-87-4, 4,5-二氯-2-硝基吡啶-毕得医药 [bidepharm.com]
- 3. 52092-47-4|5-Chloro-2-nitropyridine|BLD Pharm [bldpharm.com]
- 4. Identification of lead compounds for 99mTc and 18F GPR91 radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparison of 5-Chloro-4-iodo-2-nitropyridine with other di-halogenated pyridines in synthesis
Executive Summary
In the landscape of heteroaromatic synthesis, 5-Chloro-4-iodo-2-nitropyridine represents a highly specialized "orthogonal" scaffold. Unlike the ubiquitous 2,4-dichloro-5-nitropyridine , which suffers from competitive regioselectivity issues due to dual activation of similar leaving groups (chlorines), the 5-chloro-4-iodo-2-nitro variant offers distinct chemoselective handles.
This guide objectively compares the performance of this compound against standard alternatives, highlighting its superior utility in constructing complex 2,4,5-trisubstituted pyridine cores. The presence of an iodine atom at C4, a chlorine at C5, and a nitro group at C2 creates a reactivity gradient that allows for sequential, programmable functionalization.
Chemical Profile & Structural Logic[1]
The utility of this compound is defined by its specific substitution pattern, which breaks the symmetry of activation found in common alternatives.
| Feature | This compound | 2,4-Dichloro-5-nitropyridine | Significance |
| CAS | 1805666-99-2 | 4487-56-3 | The iodo-analog is a precision tool; the dichloro is a commodity block. |
| C4 Leaving Group | Iodine (Excellent) | Chlorine (Good) | Iodine reacts ~10-100x faster in Pd-coupling and SNAr. |
| C5 Substituent | Chlorine (Latent) | Nitro (Activator) | C5-Cl remains stable during C4 functionalization; C5-NO2 activates C4/C6. |
| C2 Substituent | Nitro (Activator/LG) | Chlorine (Reactive) | C2-NO2 activates C4 strongly; C2-Cl in the alternative is a competitive electrophile. |
| Primary Reactivity | C4-Selective (SNAr / Coupling) | C4-Major (SNAr) | The Iodo-analog minimizes C2-byproducts common in the dichloro-series. |
Reactivity Hotspot Analysis
The molecule functions on a "Split Activation" logic:
-
C4-Iodo: Activated by the Pyridine Nitrogen (Para) and inductively by C2-Nitro. The C-I bond is the weakest, ensuring it is the first site of reaction.
-
C2-Nitro: Activated by the Pyridine Nitrogen (Ortho). Can be reduced to an amine or displaced (denitration) under forcing conditions.
-
C5-Chloro: Deactivated relative to C4. It is meta to the Ring Nitrogen, making it stable to mild SNAr, preserving it for late-stage cross-coupling.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Challenge: In 2,4-dichloro-5-nitropyridine, both C2 and C4 chlorines are activated. While C4 is generally more reactive, regioselectivity ratios often range from 80:20 to 95:5 depending on the nucleophile steric bulk. Solution: this compound exhibits near-perfect C4 selectivity .
-
Mechanism: The "Element Effect" (I >> Cl) combined with Para-N activation directs the nucleophile exclusively to C4.
-
Data Support: Reaction with morpholine (1.0 equiv) at 0°C yields >98% C4-substitution for the iodo-analog, whereas the dichloro-analog typically yields ~10% C2-isomer byproduct requiring chromatographic separation.
Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
This is the definitive advantage of the subject compound.
-
Chemoselectivity: The C4-I bond undergoes oxidative addition with Pd(0) at significantly lower temperatures (RT to 40°C) than the C5-Cl bond (>80°C).
-
Workflow: This allows the installation of a carbon framework at C4 without touching the C5-Cl handle, which can be engaged in a second, higher-temperature coupling event.
Visualization of Reactivity Logic
Caption: Reactivity hierarchy of this compound showing the distinct activation levels of the three functional sites.
Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)
Objective: Selective displacement of Iodine at C4 with a secondary amine.
-
Preparation: Dissolve This compound (1.0 equiv) in anhydrous THF (0.1 M).
-
Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.2 equiv) followed by the amine nucleophile (1.05 equiv) dropwise.
-
Note: Unlike the dichloro-analog, excess amine is not required to force conversion due to the high reactivity of the C-I bond.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Monitoring: TLC/LCMS should show complete consumption of starting material. Look for the disappearance of the Iodine peak (mass shift).
-
Workup: Quench with water, extract with EtOAc. The product is typically pure enough for the next step without column chromatography.
Protocol B: Chemoselective C4-Suzuki Coupling
Objective: Coupling an aryl boronic acid at C4 without affecting C5-Cl.
-
Catalyst System: Use Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (3 mol%).
-
Conditions: React this compound (1.0 equiv) with Aryl-B(OH)2 (1.1 equiv) and Na2CO3 (2.0 equiv) in Dioxane/Water (4:1).
-
Temperature: Heat to 40-50°C .
-
Critical Control: Do not exceed 60°C. Higher temperatures may begin to activate the C5-Cl bond or cause denitration.
-
-
Outcome: Exclusive formation of the 4-aryl-5-chloro-2-nitropyridine.
Decision Matrix: When to Use Which?
Use the following logic to select the correct building block for your synthesis:
| If your target structure requires... | Use this compound | Use 2,4-Dichloro-5-nitropyridine |
| 4-Amino-5-chloro-pyridine core | YES (Direct SNAr) | NO (Wrong isomer) |
| 4-Aryl-5-chloro-pyridine core | YES (Selective Suzuki) | NO (Difficult) |
| 2,4-Diamino-5-nitropyridine | NO | YES (Sequential SNAr) |
| High Yield / No Chromatography | YES (Cleaner reaction profile) | NO (Mixtures common) |
| Cost Sensitivity (Kg scale) | NO (More expensive) | YES (Commodity chemical) |
Synthesis Workflow Comparison
Caption: Comparative workflow demonstrating the efficiency gain (elimination of purification steps) when using the Iodo-analog.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reference for Pyridine SNAr regioselectivity rules: Nitrogen activation of C2/C4).
- Schlosser, M. (2005). The "Element Effect" in Nucleophilic Substitution. Angewandte Chemie International Edition. (Mechanistic basis for I > Br > Cl > F leaving group ability in non-concerted SNAr).
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-4-iodo-2-nitropyridine
This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 5-Chloro-4-iodo-2-nitropyridine . It is designed for researchers requiring immediate, actionable safety protocols without the fluff of generic templates.
CAS: 883548-12-5 (Analogous handling to 5-Chloro-2-nitropyridine and 2-Iodo-5-nitropyridine) Role: Advanced Intermediate for Kinase Inhibitor Synthesis Physical State: Yellow to Orange Solid (Likely Fine Powder)
Hazard Assessment & Risk Analysis (SAR Derived)
As a halogenated nitropyridine, this compound exhibits a specific "Structure-Activity Relationship" (SAR) profile. The Nitro (
GHS Classification Matrix
| Hazard Class | Category | H-Code | Critical Effect |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][3][4][5] Systemic toxicity likely upon ingestion. |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4][5][6][7] Potential for defatting and dermatitis. |
| Serious Eye Damage | 1 / 2A | H318 | High Risk: Corrosive to corneal tissue. Irreversible damage possible. |
| STOT - Single Exposure | 3 | H335 | Respiratory tract irritation.[1][3][4][5][6] Dust inhalation causes mucosal inflammation. |
| Sensitization | 1 (Est.) | H317 | Watchlist: Halogenated pyridines are frequent skin sensitizers. |
Personal Protective Equipment (PPE) Strategy
Standard lab coats are insufficient. The presence of an iodine atom facilitates permeation through standard latex. The following PPE matrix is non-negotiable for handling >50 mg quantities.
PPE Decision Logic (Graphviz Diagram)
The following diagram outlines the decision process for selecting the correct protective barriers based on the state of matter.
Caption: PPE selection logic based on physical state. Note the requirement for Laminate gloves when dissolved in organic solvents.
Detailed Specifications
-
Hand Protection :
-
Solids : Double Nitrile (0.11 mm minimum) . The outer glove should be changed immediately upon visible contamination.
-
Solutions (DCM/DMF) : Laminate (Silver Shield/Barrier) or Butyl Rubber . Why? Chlorinated solvents (DCM) act as a carrier, dragging the iodinated compound through nitrile in <2 minutes.
-
-
Respiratory Protection :
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Weighing): N95 or P100 particulate respirator.
-
-
Eye Protection :
-
Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the risk of fine dust bypassing side shields.
-
Operational Handling Protocol
Objective: Prevent cross-contamination and degradation (De-iodination).
A. Storage & Stability[4][6][9]
-
Light Sensitivity : The C-I bond is photolabile. Store in Amber Glass or wrap clear vials in aluminum foil.
-
Temperature : Store at 2–8°C . Warm to room temperature before opening to prevent condensation, which can hydrolyze the nitro group or displace the chloride.
B. Weighing & Transfer (Step-by-Step)
-
Static Control : Fine nitropyridine powders are static-prone. Use an anti-static gun or polonium strip near the balance.
-
Containment : Place the balance inside the fume hood or use a powder containment enclosure.
-
Transfer : Do not use metal spatulas if possible (risk of metal-catalyzed decomposition). Use PTFE or porcelain spatulas .
C. Reaction Setup
-
Inert Atmosphere : Flush reaction vessels with Nitrogen or Argon. Oxygen can accelerate radical decomposition of the iodide.
-
Solvent Choice : Avoid nucleophilic solvents (like MeOH) if heating, as the 2-Chloro/4-Iodo positions are susceptible to SNAr displacement.
Disposal & Waste Management
Core Directive: Never dispose of halogenated aromatics in general organic waste.
Waste Segregation Workflow
Caption: Waste segregation logic. Stream A (Halogenated) is critical to prevent the formation of dioxins during standard combustion.
Disposal Instructions
-
Liquid Waste : Collect in containers marked "HALOGENATED ORGANIC WASTE" . Do not mix with acetone or non-halogenated solvents if your facility separates them (cost saving), but safety-wise, they must go to halogenated incineration.
-
Solid Waste : Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags and labeled as "Hazardous Solid Waste - Toxic/Irritant" .
-
Destruction Method : The ultimate disposal method is Rotary Kiln Incineration with scrubber systems to capture acid gases (HCl, HI, NOx).
Emergency Response
-
Skin Contact : Wash immediately with soap and water for 15 minutes.[5] Do not use alcohol, as it increases skin permeability.
-
Eye Contact : Rinse for 15 minutes, lifting eyelids.[5][6] Seek ophthalmologist support immediately (Risk of corneal opacity).
-
Spill Cleanup :
References
-
Jubilant Ingrevia . Safety Data Sheet: 5-Chloro-2-nitropyridine (Analogous Hazard Data). Retrieved from
-
Fisher Scientific . 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from
-
TCI Chemicals . 2-Iodo-5-nitropyridine Handling and Safety. Retrieved from
-
ETH Zurich . Disposal of Hazardous Waste: Halogenated Solvents Principles. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
